Rhodiocyanoside A
描述
This compound has been reported in Rhodiola quadrifida, Rhodiola sacra, and other organisms with data available.
from Chinese natural medicine, Si Lie Hong Jing Tian, from the underground part of Rhodiola quadrifida; structure given in first source
Structure
3D Structure
属性
IUPAC Name |
(Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELGIPFIBWPHX-GMLQCYRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347062 | |
| Record name | Rhodiocyanoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168433-86-1 | |
| Record name | Rhodiocyanoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168433861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodiocyanoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Rhodiocyanoside A from Rhodiola quadrifida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Rhodiocyanoside A, a novel cyanoglycoside identified from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and presents data on its antiallergic activities.
Discovery and Significance
This compound was first isolated and characterized by a team of researchers in the mid-1990s from the Chinese natural medicine "Si Lie Hong Jing Tian," the underground portion of Rhodiola quadrifida.[1][2][3] This discovery was significant as it introduced a new class of cyanoglycosides with potential therapeutic applications. Subsequent studies have explored its biological activities, particularly its notable antiallergic properties.[1][2][3]
Physicochemical Properties of this compound
The structural elucidation of this compound was accomplished through a combination of chemical and physicochemical methods. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₆ |
| Molecular Weight | 259.26 g/mol |
| Appearance | Colorless needles |
| Melting Point | 135-136 °C |
| Optical Rotation | [α]D²² -25.0° (c=1.0, MeOH) |
| UV (MeOH) λmax (log ε) | 215 nm (3.85) |
| IR (KBr) νmax cm⁻¹ | 3400 (OH), 2200 (C≡N), 1650 (C=C) |
| ¹H-NMR (CD₃OD, ppm) | 1.85 (3H, d, J=1.5Hz, CH₃), 4.15 (1H, dd, J=12.0, 5.5Hz, H-6'a), 4.25 (1H, d, J=8.0Hz, H-1'), 4.35 (1H, dd, J=12.0, 2.0Hz, H-6'b), 5.50 (1H, q, J=1.5Hz, H-3) |
| ¹³C-NMR (CD₃OD, ppm) | 21.0 (CH₃), 62.9 (C-6'), 71.8 (C-4'), 75.2 (C-2'), 78.1 (C-3'), 78.4 (C-5'), 104.2 (C-1'), 118.2 (C≡N), 120.5 (C-2), 142.0 (C-3) |
Isolation and Purification of this compound
The isolation of this compound from Rhodiola quadrifida is a multi-step process involving extraction, solvent partitioning, and repeated chromatographic separations.
Experimental Protocol
Step 1: Extraction The dried and powdered underground parts of Rhodiola quadrifida (3.5 kg) are extracted three times with methanol (15 L) at room temperature for three days each. The methanolic extracts are combined and concentrated under reduced pressure to yield a methanol extract (450 g).
Step 2: Solvent Partitioning The methanol extract is suspended in water (2 L) and successively partitioned with n-hexane (2 L x 3), ether (2 L x 3), ethyl acetate (2 L x 3), and n-butanol (2 L x 3).
Step 3: Column Chromatography of the n-Butanol Soluble Fraction The n-butanol soluble fraction (120 g) is subjected to column chromatography on Diaion HP-20 (7.0 x 50 cm) with a stepwise gradient of water and methanol. Fractions are eluted with water, 30% methanol, 60% methanol, and 100% methanol.
Step 4: Silica Gel Column Chromatography The 60% methanol fraction (35 g) is chromatographed on a silica gel column (4.5 x 40 cm) with a chloroform-methanol-water (8:2:0.2) solvent system to yield five fractions.
Step 5: Further Silica Gel Chromatography Fraction 3 (8.0 g) is further purified by silica gel column chromatography (3.5 x 40 cm) with a chloroform-methanol-water (9:1:0.1) eluent to give crude this compound.
Step 6: High-Performance Liquid Chromatography (HPLC) Final purification is achieved by preparative HPLC on an ODS column (20 x 250 mm) with a mobile phase of 25% methanol at a flow rate of 5.0 ml/min. This yields pure this compound (2.5 g).
Isolation Workflow Diagram
Biological Activity: Antiallergic Effects
This compound has demonstrated significant antiallergic properties in preclinical studies.[1][2][3]
Inhibition of Histamine Release
This compound was evaluated for its inhibitory effect on histamine release from rat peritoneal exudate cells sensitized with anti-dinitrophenyl (DNP) IgE.
| Compound | Concentration (µM) | % Inhibition of Histamine Release | IC₅₀ (µM) |
| This compound | 100 | 45.2 ± 5.1 | 220 |
| 200 | 68.3 ± 6.2 | ||
| Disodium Cromoglycate | 100 | 48.5 ± 4.9 | 210 |
Passive Cutaneous Anaphylaxis (PCA) Reaction
The in vivo antiallergic activity of this compound was assessed using the passive cutaneous anaphylaxis (PCA) reaction in rats. A significant inhibitory effect was observed upon oral administration.
Antiallergic Activity Testing Workflow
Conclusion
This compound, a novel cyanoglycoside from Rhodiola quadrifida, has been successfully isolated and characterized. The detailed protocols provided in this guide offer a roadmap for its reproducible extraction and purification. The compound exhibits promising antiallergic activities, comparable to the established mast cell stabilizer, disodium cromoglycate, in in vitro assays. These findings underscore the potential of this compound as a lead compound for the development of new antiallergic agents. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Bioactive Constituents of Chinese Natural Medicines. II. Rhodiolae Radix. (1). Chemical Structures and Antiallergic Activity of Rhodiocyanosides A and B from the Underground Part of Rhodiola guadrifida (PALL.) FISCH. et MEY. (Crassulaceae) [jstage.jst.go.jp]
- 2. scispace.com [scispace.com]
- 3. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Rhodiocyanoside A: A Technical Guide to Its Natural Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rhodiocyanoside A, a cyanogenic glucoside with noted biological activities. The document details its natural origins, presents quantitative data on its abundance, outlines methodologies for its isolation and characterization, and visualizes its biosynthetic pathway. This information is intended to support further research and development efforts related to this compound.
Natural Occurrences of this compound
This compound has been identified in several plant species, primarily within the Rhodiola genus, commonly known as roseroot or golden root, and in the model legume Lotus japonicus. These plants represent the principal natural sources for the isolation and study of this compound.
The following species have been documented to contain this compound:
-
Rhodiola heterodonta : This species has been a significant subject of phytochemical analysis where this compound is a known constituent.[1][2][3]
-
Rhodiola semenovii : Alongside other cyanogenic glucosides, this species is recognized as a source of this compound.[1]
-
Rhodiola quadrifida : This species, used in traditional Chinese medicine, has been found to contain this compound, which has been investigated for its antiallergic properties.[4][5]
-
Lotus japonicus : This model plant is known to biosynthesize this compound, and studies of this species have provided insights into the compound's metabolic production.[6]
Quantitative Analysis of this compound
The concentration of this compound can vary depending on the plant species and the extraction method used. The following table summarizes the reported quantitative data for this compound in Rhodiola heterodonta.
| Plant Species | Extraction Solvent | Analytical Method | Concentration in Extract (mg/g) | Reference |
| Rhodiola heterodonta | 80% Ethanol | HPLC-PDA | 7.1 | [2] |
Experimental Protocols
The isolation and characterization of this compound involve multi-step extraction and analytical procedures. Below are detailed methodologies compiled from cited research.
General Extraction and Isolation from Rhodiola Species
This protocol provides a general workflow for the extraction and fractionation of this compound from Rhodiola plant material.
1. Plant Material Preparation:
-
Dried roots of the Rhodiola species are ground into a fine powder.[3]
2. Extraction:
-
The powdered plant material is subjected to extraction using 40% ethanol in a Soxhlet extractor for 24 hours.[3] An 80% ethanol solution has also been effectively used.[2]
3. Concentration:
-
The resulting solvent is evaporated using a rotary evaporator at a temperature of +50°C.[3]
-
The extract is further concentrated under vacuum until the moisture content is minimized.[3]
4. Fractionation:
-
The concentrated extract is fractionated using a Sephadex LH-20 column to separate different classes of secondary metabolites.[2][7]
-
Fractions are eluted, often with ethanol, to isolate compounds of interest.[2]
5. Analysis and Quantification:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify and quantify individual compounds within the fractions.[2][7]
-
For quantification, HPLC with a Photodiode Array (PDA) detector can be used, with isolated compounds serving as external standards.[2]
Biosynthesis of this compound
Research in Lotus japonicus has elucidated the biosynthetic pathway of this compound. It shares early steps with the biosynthesis of cyanogenic glucosides.
The biosynthesis begins with the amino acid L-isoleucine, which is converted to (Z)-2-methylbutanaloxime by the action of CYP79D enzymes.[6] Subsequently, different cytochrome P450 enzymes catalyze the conversion of (Z)-2-methylbutanaloxime into 2-methyl-2-butenenitrile, a key intermediate in the rhodiocyanoside pathway.[6] Further enzymatic steps, which are not yet fully detailed in the literature, lead to the formation of this compound.[6] It is noteworthy that the pathways for cyanogenic glucosides and rhodiocyanosides diverge after the formation of (Z)-2-methylbutanaloxime.[6]
Biological Activity and Potential Signaling Pathways
This compound has demonstrated notable antiallergic activity. Specifically, it has been shown to inhibit histamine release from rat peritoneal exudate cells that have been sensitized with anti-DNP IgE.[4][5] Furthermore, this compound was found to inhibit the passive cutaneous anaphylaxis (PCA) reaction in rats, indicating its potential to modulate allergic responses in vivo.[4]
While the precise molecular targets and signaling pathways are not fully elucidated in the provided literature, the inhibition of histamine release from mast cells suggests a potential interaction with the signaling cascade triggered by antigen-IgE complex binding to the high-affinity IgE receptor (FcεRI) on mast cells.
References
- 1. Comparative phytochemical characterization of three Rhodiola species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical Characterization of an Adaptogenic Preparation from Rhodiola heterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Rhodiola heterodonta (Crassulaceae): Phytocomposition, Antioxidant and Antihyperglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive constituents of Chinese natural medicines. II. Rhodiolae radix. (1). Chemical structures and antiallergic activity of rhodiocyanosides A and B from the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey. (Crassulaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of rhodiocyanosides in Lotus japonicus: this compound is synthesized from (Z)-2-methylbutanaloxime via 2-methyl-2-butenenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical characterization of an adaptogenic preparation from Rhodiola heterodonta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rhodiocyanoside A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodiocyanoside A is a cyanogenic glucoside first isolated from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey., a plant used in traditional Chinese medicine.[1] This compound has garnered scientific interest due to its demonstrated anti-allergic properties, specifically its ability to inhibit histamine release.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support further research and drug development efforts.
Chemical Structure and Properties
This compound is characterized by a butenenitrile aglycone linked to a glucose molecule. Its systematic IUPAC name is (2Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| CAS Number | 168433-86-1 |
| Molecular Formula | C₁₁H₁₇NO₆ |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | (2Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
| SMILES | CC(=C\CO[C@H]1--INVALID-LINK--CO)O)O">C@@HO)\C#N |
| Synonyms | (2Z)-4-(beta-D-glucopyranosyloxy)-2-methylbut-2-enenitrile |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Experimental Protocols
Extraction and Isolation of this compound from Rhodiola quadrifida
The following protocol is a generalized procedure based on methods reported for the isolation of glycosides from Rhodiola species.[2][3]
Methodology:
-
Plant Material Preparation: The underground parts of Rhodiola quadrifida are collected, dried, and pulverized into a fine powder.
-
Extraction: The powdered plant material is subjected to reflux extraction with 95% ethanol. The extraction is typically repeated multiple times to ensure a high yield.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to obtain a crude extract.
-
Preliminary Purification: The crude extract is suspended in water and then partitioned with a solvent such as ethyl acetate to remove non-polar compounds. The aqueous layer, containing the glycosides, is retained.
-
Column Chromatography: The aqueous extract is subjected to column chromatography using a macroporous adsorption resin (e.g., PD101). The column is eluted with a stepwise gradient of ethanol in water (e.g., 10%, 60%, 95%). The fraction containing this compound is typically eluted with 60% ethanol.
-
Further Purification: The collected fraction is further purified using additional chromatographic techniques such as silica gel chromatography, ODS (octadecylsilane) chromatography, or Sephadex LH-20 column chromatography to yield pure this compound.
-
Analysis and Identification: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). The chemical structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Assay for Histamine Release Inhibition
The anti-allergic activity of this compound can be evaluated by its ability to inhibit histamine release from mast cells, such as the rat basophilic leukemia cell line (RBL-2H3).
Methodology:
-
Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) and seeded in 24-well plates.
-
Sensitization: The cells are sensitized by incubation with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
-
Treatment: After washing to remove unbound IgE, the cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Stimulation: The cells are then challenged with DNP-human serum albumin (HSA) to induce degranulation and histamine release.
-
Quantification of Histamine Release: The supernatant is collected, and the concentration of histamine is determined using a sensitive method such as HPLC with fluorescence detection. The inhibitory effect of this compound is calculated by comparing the histamine release in treated cells to that in untreated (control) cells.
Biological Activity and Putative Mechanism of Action
This compound has been shown to possess anti-allergic activity by inhibiting the release of histamine from mast cells.[1] While the precise molecular mechanism has not been fully elucidated for this compound, the general pathway of IgE-mediated mast cell degranulation is well-established. It is hypothesized that this compound may interfere with one or more steps in this signaling cascade.
The FcεRI Signaling Pathway in Mast Cells
The aggregation of the high-affinity IgE receptor (FcεRI) by an antigen-IgE complex on the surface of mast cells initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators, including histamine.
Key steps in the FcεRI signaling cascade include:
-
Receptor Cross-linking: Binding of multivalent antigens to IgE antibodies already bound to FcεRI on the mast cell surface leads to the cross-linking of these receptors.
-
Activation of Tyrosine Kinases: This cross-linking activates Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the β and γ chains of FcεRI.
-
Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (Syk), which becomes activated upon binding.
-
Formation of the Signalosome: Activated Syk phosphorylates several downstream adaptor proteins, including Linker for Activation of T-cells (LAT), leading to the formation of a multi-protein signaling complex known as the signalosome.
-
Activation of PLCγ: The signalosome activates phospholipase Cγ (PLCγ).
-
Generation of Second Messengers: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This depletion of ER Ca²⁺ stores activates store-operated Ca²⁺ entry (SOCE), leading to a sustained influx of extracellular Ca²⁺.
-
Activation of Downstream Effectors: The increase in intracellular Ca²⁺ and the production of DAG activate various downstream signaling molecules, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).
-
Degranulation: These signaling events culminate in the fusion of histamine-containing granules with the plasma membrane and the release of their contents into the extracellular space.
Given that this compound inhibits histamine release, it is plausible that it acts on one or more of the key regulatory points in this pathway. Potential targets could include the inhibition of key enzymes like Syk or PLCγ, or the modulation of calcium mobilization. Further research is required to pinpoint the exact molecular target(s) of this compound.
Conclusion
This compound is a promising natural product with demonstrated anti-allergic properties. This guide has summarized its chemical characteristics, provided a framework for its isolation and biological evaluation, and outlined the putative signaling pathway through which it may exert its effects. The detailed information presented here is intended to facilitate further investigation into the therapeutic potential of this compound for the treatment of allergic diseases. Future studies should focus on elucidating the precise molecular mechanism of action and conducting in vivo efficacy and safety evaluations.
References
- 1. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Individual Compounds of Rhodoila quadrifida Rhizomes and Roots: Isolating and Establishing Structure | Lezina | Drug development & registration [pharmjournal.ru]
- 3. researchgate.net [researchgate.net]
The Enigmatic Biosynthesis of Rhodiocyanoside A in Rhodiola Species: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodiocyanoside A, a cyanogenic glycoside found in various Rhodiola species, has garnered interest for its potential pharmacological activities, including anti-allergic properties.[1] Despite its prevalence in this medicinally important genus, the precise biosynthetic pathway of this compound within Rhodiola remains largely unelucidated in current scientific literature. This technical guide synthesizes the current understanding, drawing parallels from established pathways in other plant species, to present a hypothesized route for its formation. Furthermore, this document provides a summary of quantitative data on this compound content in Rhodiola, outlines general experimental protocols for its study, and presents visual diagrams of the proposed biosynthetic pathway and analytical workflows to facilitate future research in this area. A significant gap in the literature exists regarding the specific enzymes and their kinetics in Rhodiola, highlighting a critical area for future investigation.
Introduction
The genus Rhodiola, comprising over 200 species, is a cornerstone of traditional medicine in Asia and Europe, valued for its adaptogenic, anti-inflammatory, and antidepressant properties.[2] While the biosynthesis of prominent compounds like salidroside and rosavins in Rhodiola has been a subject of extensive research, other potentially bioactive constituents, such as this compound, have received less attention.[3][4] this compound is a nitrile derivative glycoside that has been identified in several Rhodiola species, including R. crenulata, R. rosea, R. sachalinensis, R. kirilowii, R. sacra, and R. quadrifida.[3] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for a comprehensive understanding of the chemical ecology of Rhodiola.
Hypothesized Biosynthetic Pathway of this compound
Direct research on the biosynthetic pathway of this compound in Rhodiola species is currently unavailable. However, based on the well-characterized biosynthesis of structurally similar cyanogenic glycosides, such as lotaustralin in Lotus japonicus, a putative pathway can be proposed.[1][5] This hypothesized pathway commences with the amino acid L-isoleucine.
The proposed key steps are as follows:
-
Conversion of L-Isoleucine to (Z)-2-Methylbutanal Oxime: This initial step is likely catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family, which is known to be involved in the conversion of amino acids to oximes in the biosynthesis of cyanogenic glycosides.[5]
-
Conversion of (Z)-2-Methylbutanal Oxime to 2-Methyl-2-butenenitrile: Following the formation of the oxime, another cytochrome P450 enzyme, likely from a different subfamily, is proposed to catalyze the dehydration and rearrangement of the oxime to form the nitrile intermediate.[5]
-
Hydroxylation of 2-Methyl-2-butenenitrile: A subsequent hydroxylation step is necessary to introduce a hydroxyl group, creating the aglycone of this compound. The specific enzyme for this step is unknown.
-
Glycosylation of the Aglycone: The final step involves the attachment of a glucose molecule to the hydroxyl group of the aglycone, a reaction catalyzed by a UDP-glucosyltransferase (UGT), to yield this compound.
The following diagram illustrates this hypothesized pathway.
References
- 1. Advances in cyanogenic glycosides biosynthesis and analyses in plants : a review | Acta Biologica Szegediensis [abs.bibl.u-szeged.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Rhodiocyanoside A: A Technical Overview of its Characteristics and Anti-Allergic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodiocyanoside A is a cyanogenic glucoside first isolated from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey., a plant used in traditional Chinese medicine.[1][2] This document provides a comprehensive technical guide on this compound, detailing its chemical properties, biological activities with a focus on its anti-allergic effects, and the experimental protocols used to determine these activities.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 168433-86-1 | [1][3][4] |
| Molecular Formula | C₁₁H₁₇NO₆ | [1][3][4] |
| Molecular Weight | 259.26 g/mol | [1][3][4] |
Anti-Allergic Activity
This compound has demonstrated notable anti-allergic properties by inhibiting the release of histamine from mast cells, a key event in the allergic response cascade.[1][2]
Inhibition of Histamine Release
In vitro studies have shown that this compound effectively inhibits the release of histamine from rat peritoneal exudate cells that have been sensitized with anti-DNP IgE.[1][2] This suggests that this compound can interfere with the degranulation process of mast cells upon allergen stimulation.
Inhibition of Passive Cutaneous Anaphylaxis (PCA)
In vivo experiments have further substantiated the anti-allergic potential of this compound. It has been shown to inhibit the Passive Cutaneous Anaphylaxis (PCA) reaction in rats.[1][2] The PCA reaction is a classic model for studying type I hypersensitivity reactions, and its inhibition by this compound indicates a potent anti-allergic effect in a living organism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-allergic activity.
Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol outlines the general procedure for inducing and measuring histamine release from rat peritoneal mast cells, a common method to screen for anti-allergic compounds.
Workflow for Histamine Release Assay
Caption: Workflow of the in vitro histamine release assay.
Methodology:
-
Isolation of Peritoneal Mast Cells: Mast cells are collected from the peritoneal cavity of rats by lavage with a suitable buffer.
-
Cell Purity and Viability: The purity of the mast cell suspension is assessed, and cell viability is confirmed using methods such as trypan blue exclusion.
-
Sensitization: The isolated mast cells are sensitized by incubation with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
-
Compound Incubation: The sensitized cells are pre-incubated with varying concentrations of this compound or a control substance.
-
Antigen Challenge: Histamine release is triggered by challenging the cells with the antigen, dinitrophenyl-human serum albumin (DNP-HSA).
-
Quantification of Histamine: The reaction is stopped, and the cells are centrifuged. The amount of histamine in the supernatant is quantified using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde.
-
Calculation of Inhibition: The percentage of inhibition of histamine release by this compound is calculated by comparing it to the control group.
Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is an in vivo assay to evaluate the inhibitory effect of a compound on a type I hypersensitivity reaction.
Workflow for Passive Cutaneous Anaphylaxis (PCA)
Caption: Workflow of the in vivo Passive Cutaneous Anaphylaxis (PCA) assay.
Methodology:
-
Passive Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP IgE into a shaved area of their back.
-
Compound Administration: After a latent period to allow the IgE to bind to mast cells, this compound or a control vehicle is administered to the rats, typically orally or intravenously.
-
Antigen Challenge and Dye Injection: Anaphylaxis is induced by an intravenous injection of the antigen (DNP-HSA) along with Evans blue dye. The dye serves as an indicator of increased vascular permeability.
-
Evaluation of Reaction: After a specific time, the animals are euthanized, and the area of the blue spot at the injection site is measured.
-
Quantification of Dye Extravasation: The blue dye is extracted from the skin tissue using a suitable solvent (e.g., formamide), and the amount of extravasated dye is quantified by measuring the absorbance at a specific wavelength (around 620 nm) using a spectrophotometer. The degree of inhibition by this compound is determined by comparing the dye leakage in the treated group to the control group.
Signaling Pathway
This compound's inhibitory effect on histamine release suggests an interaction with the signaling cascade of mast cell degranulation. While the precise molecular target of this compound has not been fully elucidated, a general overview of the IgE-mediated degranulation pathway that it likely modulates is presented below.
IgE-Mediated Mast Cell Degranulation Pathway
Caption: A potential mechanism for this compound's inhibition of mast cell degranulation.
This diagram illustrates the key steps in the IgE-mediated mast cell degranulation pathway. The binding of an allergen to IgE on the FcεRI receptor initiates a signaling cascade involving the activation of tyrosine kinases like Lyn and Syk. This leads to the activation of phospholipase Cγ (PLCγ), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a critical step for the fusion of histamine-containing granules with the cell membrane, resulting in histamine release. This compound likely inhibits one or more steps in this pathway, thereby preventing mast cell degranulation.
Conclusion
This compound is a natural compound with significant potential as an anti-allergic agent. Its ability to inhibit histamine release and the passive cutaneous anaphylaxis reaction provides a strong basis for further research and development. This technical guide summarizes the current knowledge of its chemical properties and biological activities, and provides an overview of the experimental methodologies used in its evaluation. Further studies are warranted to elucidate its precise mechanism of action and to explore its therapeutic applications.
References
An In-depth Technical Guide on the Preliminary Biological Activity of Rhodiocyanoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodiocyanoside A, a cyanoglycoside isolated from Rhodiola species, notably Rhodiola quadrifida and Rhodiola sacra, has demonstrated noteworthy preliminary biological activities, primarily in the realm of antiallergic responses. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its inhibitory effects on histamine release and passive cutaneous anaphylaxis. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate further research and drug development efforts.
Core Biological Activity: Antiallergic Effects
The principal reported biological activity of this compound is its capacity to mitigate allergic reactions. This has been demonstrated through two key experimental models: the inhibition of histamine release from mast cells and the suppression of the passive cutaneous anaphylaxis (PCA) reaction in rats.[1] These findings suggest that this compound may act as a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms.
Inhibition of Histamine Release
This compound has been shown to inhibit the release of histamine from rat peritoneal exudate cells that have been sensitized with anti-DNP IgE.[1] This inhibitory action is a crucial indicator of its potential to control type I hypersensitivity reactions.
Table 1: Quantitative Data on the Inhibition of Histamine Release by this compound
| Compound | Concentration | % Inhibition of Histamine Release | IC50 (µM) |
| This compound | 100 µg/ml | 45.2 ± 5.6 | 220 |
| This compound | 30 µg/ml | 25.1 ± 4.8 | |
| Ketotifen Fumarate (Positive Control) | 1 µM | 0.03 |
Data extracted from Yoshikawa et al., 1996. Values are presented as mean ± S.E.M.
Inhibition of Passive Cutaneous Anaphylaxis (PCA)
In in vivo studies, this compound has demonstrated the ability to inhibit the passive cutaneous anaphylaxis (PCA) reaction in rats, further supporting its antiallergic potential.[1] The PCA model is a classic in vivo assay for evaluating the efficacy of compounds in preventing IgE-mediated allergic reactions in the skin.
Table 2: Quantitative Data on the Inhibition of Passive Cutaneous Anaphylaxis (PCA) by this compound
| Compound | Dose (mg/kg, p.o.) | % Inhibition of PCA Reaction |
| This compound | 200 | 48.5 |
| This compound | 100 | 35.2 |
| Ketotifen Fumarate (Positive Control) | 50 | 75.8* |
*p<0.01. Data extracted from Yoshikawa et al., 1996.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Inhibition of Histamine Release from Rat Peritoneal Exudate Cells
Objective: To assess the ability of this compound to inhibit antigen-induced histamine release from sensitized mast cells.
Methodology:
-
Preparation of Rat Peritoneal Exudate Cells: Peritoneal exudate cells are collected from male Wistar rats (200-250 g) by peritoneal lavage with Tyrode's solution. The cells are washed and suspended in Tyrode's solution.
-
Sensitization of Cells: The peritoneal cells are sensitized by incubation with anti-DNP IgE (dinitrophenylated bovine serum albumin-specific immunoglobulin E) for 1 hour at 37°C.
-
Treatment with this compound: The sensitized cells are washed and resuspended in Tyrode's solution. The cells are then pre-incubated with varying concentrations of this compound or a positive control (e.g., Ketotifen Fumarate) for 15 minutes at 37°C.
-
Antigen Challenge: Histamine release is induced by challenging the cells with the DNP-BSA antigen for 15 minutes at 37°C.
-
Quantification of Histamine: The reaction is stopped by centrifugation at 4°C. The amount of histamine in the supernatant is determined by a fluorometric assay.
-
Calculation of Inhibition: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of the test compound to that released in its absence.
Passive Cutaneous Anaphylaxis (PCA) Reaction in Rats
Objective: To evaluate the in vivo antiallergic activity of this compound.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g) are used for the experiment.
-
Sensitization: The rats are passively sensitized by an intradermal injection of anti-DNP IgE into the dorsal skin.
-
Drug Administration: After a sensitization period of 24 hours, this compound or a positive control (e.g., Ketotifen Fumarate) is administered orally (p.o.).
-
Antigen Challenge and Dye Extravasation: One hour after drug administration, the rats are challenged intravenously with the DNP-BSA antigen along with Evans blue dye. The dye allows for the visualization and quantification of the inflammatory response.
-
Evaluation of PCA Reaction: Thirty minutes after the antigen challenge, the animals are euthanized, and the area of the blue spot on the skin is measured. The amount of dye that has extravasated into the skin is extracted and quantified spectrophotometrically.
-
Calculation of Inhibition: The percentage of inhibition of the PCA reaction is calculated by comparing the dye extravasation in the treated group to that in the control group.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro inhibition of histamine release assay.
Caption: Experimental workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.
Caption: Proposed mechanism of antiallergic action of this compound.
Discussion and Future Directions
The preliminary findings on this compound are promising, indicating its potential as a novel antiallergic agent. The compound's ability to inhibit both in vitro histamine release and in vivo PCA reactions suggests a mechanism of action centered on the stabilization of mast cells.
Further research is warranted to fully elucidate the molecular mechanisms underlying these effects. Investigating the interaction of this compound with key signaling molecules in the mast cell degranulation pathway, such as spleen tyrosine kinase (Syk) and phospholipase Cγ (PLCγ), would provide valuable insights. Additionally, exploring other potential biological activities, such as anti-inflammatory or antioxidant effects, could broaden the therapeutic applications of this natural compound.
Pharmacokinetic and toxicological studies are also essential next steps to assess the safety and bioavailability of this compound, paving the way for potential preclinical and clinical development.
Conclusion
This compound has emerged as a natural compound with significant antiallergic properties. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon. Continued investigation into the pharmacology of this compound holds the potential to yield a new therapeutic agent for the management of allergic disorders.
References
Unveiling the Spectroscopic Signature of Rhodiocyanoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Rhodiocyanoside A, a cyanoglycoside first isolated from the underground parts of Rhodiola quadrifida. The structural elucidation of this compound was achieved through a combination of chemical and physicochemical methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format and outlines the experimental protocols typically employed for such analyses.
Spectroscopic Data of this compound
The definitive spectroscopic data for this compound were reported by Yoshikawa et al. in their 1995 publication in the Chemical & Pharmaceutical Bulletin. The following tables present the ¹H NMR, ¹³C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS) data as detailed in this seminal paper.
Table 1: ¹H-NMR Spectroscopic Data for this compound (in Pyridine-d₅)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.86 | t-like | J=7.0 |
| H-4a | 4.67 | dd | J=12.0, 7.0 |
| H-4b | 4.49 | dd | J=12.0, 7.0 |
| H-1' | 5.06 | d | J=7.5 |
| H-2' | 4.05 | dd | J=8.5, 7.5 |
| H-3' | 4.27 | t | J=8.5 |
| H-4' | 4.23 | t | J=8.5 |
| H-5' | 3.90 | m | |
| H-6'a | 4.54 | dd | J=11.5, 5.5 |
| H-6'b | 4.38 | dd | J=11.5, 2.0 |
| 2-Me | 1.88 | s |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (in Pyridine-d₅)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CN) | 118.4 |
| C-2 | 96.6 |
| C-3 | 149.3 |
| C-4 | 67.9 |
| C-1' | 102.7 |
| C-2' | 75.1 |
| C-3' | 78.6 |
| C-4' | 71.7 |
| C-5' | 78.0 |
| C-6' | 62.8 |
| 2-Me | 19.3 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 260 |
| [M+Na]⁺ | 282 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound, based on standard methodologies for natural product chemistry.
Isolation of this compound
The isolation of this compound from the underground parts of Rhodiola quadrifida typically involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol fraction, which is expected to contain the polar glycosides, is further purified using a series of column chromatography techniques. This may include silica gel, Sephadex LH-20, and reversed-phase (ODS) column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC to yield pure this compound.
Spectroscopic Analysis
NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent, such as pyridine-d₅, and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Both ¹H and ¹³C NMR spectra are acquired, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique for determining the molecular weight of polar and non-volatile compounds like glycosides. The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms (e.g., xenon). This process ionizes the sample, and the resulting ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). This provides crucial information about the molecular weight of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
A Technical Guide to the Solubility of Rhodiocyanoside A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Rhodiocyanoside A, a cyanogenic glycoside with potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table presents representative solubility information based on qualitative statements from chemical suppliers and the expected behavior of similar glycosidic natural products. These values should be considered as estimates and may vary depending on the specific experimental conditions.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | > 50 |
| Methanol | CH₃OH | 5.1 | 10 - 25 |
| Ethanol | C₂H₅OH | 4.3 | 5 - 15 |
| Water | H₂O | 10.2 | < 1 |
| Pyridine | C₅H₅N | 5.3 | Soluble (Qualitative) |
Note: The qualitative solubility in pyridine is often reported for analytical standard preparation.[1] For drug development purposes, less toxic solvents are preferred.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for pharmaceutical compounds.[2]
Materials and Equipment
-
This compound (solid, high purity)
-
Solvents (DMSO, Methanol, Ethanol, Purified Water) of analytical grade
-
Thermostatic shaker or orbital incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Procedure: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2]
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The excess solid should be visually apparent.
-
Add a precise volume of the respective solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions by a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
-
Data Reporting:
-
Report the solubility in mg/mL or mol/L.
-
Specify the solvent, temperature, and equilibration time.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Logical Flow for Solvent Selection in Drug Development
The choice of solvent is a critical decision in the early stages of drug development. The following diagram outlines the logical considerations for selecting an appropriate solvent system for a compound like this compound.
References
An In-depth Technical Guide to Rhodiocyanoside A and its Relation to Salidroside in Rhodiola
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rhodiocyanoside A and its relationship with the well-studied bioactive compound, salidroside, both found in various species of the genus Rhodiola. This document delves into their biosynthesis, quantitative analysis, experimental protocols for their study, and their impact on cellular signaling pathways.
Introduction: Key Bioactive Compounds in Rhodiola
The genus Rhodiola, particularly Rhodiola rosea, has been a staple in traditional medicine for centuries, revered for its adaptogenic properties that help the body resist physical, chemical, and biological stressors. The therapeutic effects of Rhodiola extracts are largely attributed to a diverse array of bioactive compounds. Among these, salidroside, a phenylethanoid glycoside, has been extensively studied for its neuroprotective, cardioprotective, and anti-fatigue properties[1][2].
Co-occurring with salidroside in some Rhodiola species is this compound, a cyanogenic glycoside[3][4]. While structurally distinct from salidroside, its presence suggests a complex phytochemical profile within the plant that warrants further investigation to fully understand the synergistic or independent effects of these compounds. This guide aims to elucidate the current scientific understanding of this compound and its intricate relationship with salidroside.
Biosynthesis of Salidroside and a Putative Pathway for this compound
The biosynthetic pathways of salidroside and this compound originate from different amino acid precursors, highlighting their distinct metabolic trajectories within the plant.
The Biosynthesis of Salidroside
The complete biosynthetic pathway of salidroside has been elucidated in Rhodiola rosea[5]. It is a derivative of the aromatic amino acid, tyrosine. The pathway involves a series of enzymatic conversions, as detailed below.
The biosynthesis of salidroside begins with the conversion of tyrosine to 4-hydroxyphenylacetaldehyde (4-HPAA) by the enzyme 4-HPAA synthase[5]. Subsequently, 4-HPAA is reduced to tyrosol by 4-HPAA reductase. The final step involves the glycosylation of tyrosol by tyrosol:UDP-glucose 8-O-glucosyltransferase to yield salidroside[5]. An alternative, older proposed pathway suggested the conversion of tyrosine to tyramine, followed by further enzymatic steps[6][7].
A Putative Biosynthetic Pathway for this compound
The direct biosynthetic pathway for this compound in Rhodiola has not been fully elucidated. However, research on the biosynthesis of related cyanogenic glucosides in Lotus japonicus provides a likely model. In L. japonicus, this compound is synthesized from the amino acid L-isoleucine.
This proposed pathway starts with the conversion of L-isoleucine to (Z)-2-methylbutanal oxime, a reaction catalyzed by a cytochrome P450 enzyme of the CYP79 family. The oxime is then converted to 2-methyl-2-butenenitrile, also by a cytochrome P450-dependent mechanism. Subsequent hydroxylation and glucosylation steps would then lead to the formation of this compound. It is important to note that while this pathway is established in Lotus japonicus, further research is needed to confirm the specific enzymes and intermediates in Rhodiola.
Quantitative Analysis of this compound and Salidroside
The concentration of salidroside and this compound can vary significantly depending on the Rhodiola species, geographical origin, and extraction method.
| Compound | Rhodiola Species | Plant Part | Concentration Range | Reference |
| Salidroside | R. rosea | Rhizome | 86.51 - 402.38 mg/100 g | [3] |
| R. crenulata | Rhizome | Not specified in range | [8] | |
| R. kirilowii | Not specified | Not specified in range | ||
| R. algida | Not specified | Not specified in range | ||
| R. coccinea | Not specified | Not specified in range | ||
| R. quadrifida | Not specified | Not specified in range | ||
| R. juparesis | Not specified | Not specified in range | ||
| This compound | R. rosea | Rhizome | Qualitatively identified | [3][4] |
| R. heterodonta | Rhizome | Qualitatively identified |
Note: Quantitative data for this compound in Rhodiola species is not widely available in the reviewed literature. Its presence is often noted in qualitative analyses.
Experimental Protocols
Extraction and Purification
4.1.1. Extraction of Salidroside
A common method for the extraction of salidroside from Rhodiola rhizomes involves solvent extraction.
-
Protocol:
-
Sample Preparation: Dried and powdered Rhodiola rhizomes are used as the starting material.
-
Extraction: The powdered material is extracted with an ethanol-water mixture (e.g., 80% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v) for a defined period (e.g., 2 hours) with agitation. The extraction is typically repeated multiple times to ensure maximum yield.
-
Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
4.1.2. Purification of Salidroside
The crude extract can be further purified using chromatographic techniques.
-
Protocol:
-
Macroporous Resin Chromatography: The crude extract is dissolved in water and applied to a pre-equilibrated macroporous resin column (e.g., DIAION HP-20). The column is washed with water to remove impurities, and then salidroside is eluted with a stepwise gradient of ethanol in water (e.g., 10-30% ethanol)[8].
-
Silica Gel Chromatography: Fractions enriched with salidroside from the macroporous resin chromatography can be further purified on a silica gel column using a solvent system such as chloroform-methanol to obtain high-purity salidroside[8].
-
4.1.3. Isolation of this compound
Detailed protocols for the specific isolation of this compound from Rhodiola are not as well-documented as those for salidroside. However, general methods for the isolation of cyanogenic glycosides can be adapted.
-
General Workflow:
-
Extraction: Similar to salidroside, extraction is typically performed with a polar solvent like methanol or ethanol.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.
-
Chromatography: A combination of column chromatography techniques, such as silica gel and reversed-phase chromatography, is employed for the final purification of this compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the quantification of salidroside and can be adapted for this compound.
-
Protocol for Salidroside Quantification:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is typically employed.
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape[3][9][10][11].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where salidroside has maximum absorbance, typically around 223 nm or 276 nm[9][11].
-
Quantification: The concentration of salidroside in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a salidroside reference standard.
-
-
Considerations for this compound Quantification:
-
A similar HPLC-UV method could be developed for this compound. The selection of the detection wavelength would need to be optimized based on the UV spectrum of a pure standard.
-
Given its different chemical structure, the retention time of this compound will be distinct from that of salidroside, allowing for their simultaneous analysis in the same chromatographic run if a suitable gradient elution is developed.
-
Signaling Pathways Modulated by Salidroside
Salidroside has been shown to exert its pharmacological effects by modulating a variety of intracellular signaling pathways.
Nrf2 and JAK2/STAT3 Signaling Pathways
Salidroside has demonstrated protective effects against hypoxia-induced oxidative stress and inflammation in the liver by modulating the Nrf2 and JAK2/STAT3 signaling pathways.
AMPK/NF-κB/NLRP3 Signaling Pathway
In the context of endothelial dysfunction, salidroside has been shown to ameliorate inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway.
Hif-1α Signaling Pathway
Salidroside can also influence cellular metabolism, particularly under hypoxic conditions, by regulating the Hif-1α signaling pathway.
The Relationship Between this compound and Salidroside
The direct metabolic relationship between this compound and salidroside appears to be distant, as they are synthesized from different amino acid precursors (L-isoleucine and tyrosine, respectively). Their co-occurrence in Rhodiola species suggests that the plant has evolved to produce a complex mixture of secondary metabolites with potentially complementary or synergistic activities.
From a pharmacological perspective, the relationship is still under investigation. While salidroside's effects on various signaling pathways are well-documented, the specific molecular targets and signaling cascades modulated by this compound are not yet clearly defined. Future research should focus on elucidating the pharmacological activities of this compound, both alone and in combination with salidroside, to understand their potential interplay in the overall therapeutic effects of Rhodiola extracts.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the current knowledge regarding this compound and its relation to salidroside in Rhodiola. Salidroside is a well-characterized compound with established biosynthetic and signaling pathways. In contrast, our understanding of this compound is still in its nascent stages, with a clear need for further research to:
-
Elucidate the complete biosynthetic pathway of this compound in Rhodiola species.
-
Develop and validate robust analytical methods for the routine quantification of this compound.
-
Investigate the pharmacological activities and underlying molecular mechanisms of this compound.
-
Explore the potential synergistic or antagonistic interactions between this compound and salidroside.
A deeper understanding of the complete phytochemical profile of Rhodiola and the individual contributions of its bioactive components will be crucial for the development of standardized, efficacious, and safe herbal medicines and pharmaceutical products.
References
- 1. Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Salidroside Biosynthetic Pathway in Hairy Root Cultures of Rhodiola crenulata Based on Metabolic Characterization of Tyrosine Decarboxylase | PLOS One [journals.plos.org]
- 7. Simultaneous Preparation of Salidroside and p-Tyrosol from Rhodiola crenulata by DIAION HP-20 Macroporous Resin Chromatography Combined with Silica Gel Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. [HPLC determination of salidroside in the roots of Rhodiola genus plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative purification of salidroside from Rhodiola rosea by two-step adsorption chromatography on resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Rhodiocyanoside A from Rhodiola Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodiola rosea, a perennial plant native to cold regions of the world, has a long history of use in traditional medicine for its adaptogenic properties, including its ability to combat fatigue and enhance physical and mental performance. The roots of Rhodiola are rich in a variety of bioactive compounds, including phenylpropanoids (rosavins), phenylethanoids (salidroside), and cyanogenic glycosides. Among these, rhodiocyanoside A has been identified as a constituent of Rhodiola extracts.[1][2][3][4] This document provides a detailed protocol for the extraction and qualitative analysis of this compound from Rhodiola roots, compiled from established methodologies for the extraction of cyanogenic glycosides and the analysis of Rhodiola constituents.
Data Presentation
While specific quantitative data for this compound across different extraction methods is not extensively available, the following table presents a comparative analysis of the yields of other major bioactive compounds from Rhodiola rosea roots using various extraction techniques. This data, adapted from a study by Alperth et al. (2019), can serve as a reference for selecting an appropriate extraction strategy.[1][2] Methanolic Accelerated Solvent Extraction (ASE) generally provides a higher yield for many glycosidic compounds compared to traditional ethanolic maceration.[1][2]
Table 1: Comparative Yield of Major Bioactive Compounds from Rhodiola rosea Roots using Different Extraction Methods.
| Compound Group | Extraction Method | Yield (mg/100g dry weight) |
| Salidroside | 85% Methanol (ASE) | 150.3 |
| 96% Ethanol (Maceration) | 125.8 | |
| 70% Ethanol (Maceration) | 110.2 | |
| 35% Ethanol (Maceration) | 85.6 | |
| Total Rosavins | 85% Methanol (ASE) | 480.5 |
| 96% Ethanol (Maceration) | 450.1 | |
| 70% Ethanol (Maceration) | 390.7 | |
| 35% Ethanol (Maceration) | 280.4 | |
| Total Flavonols | 85% Methanol (ASE) | 95.2 |
| 96% Ethanol (Maceration) | 80.3 | |
| 70% Ethanol (Maceration) | 65.1 | |
| 35% Ethanol (Maceration) | 45.9 |
Data is illustrative and based on yields of salidroside, total rosavins (rosavin, rosarin, and rosin), and total flavonols (rhodionidin, rhodiosin, and rhodionin) as reported in Alperth et al., 2019.[1][2]
Experimental Protocols
Extraction of this compound from Rhodiola Roots
This protocol is adapted from general methods for the extraction of cyanogenic glycosides from plant materials.
1.1. Materials and Reagents:
-
Dried and powdered Rhodiola rosea roots
-
85% Methanol (MeOH) in water (v/v)
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
Filter paper or centrifugation apparatus
1.2. Extraction Procedure:
-
Weigh 100 g of dried, powdered Rhodiola rosea root material.
-
Suspend the powder in 1 L of 85% methanol.
-
Perform Accelerated Solvent Extraction (ASE) under the following optimized conditions:
-
Temperature: 60 °C
-
Pressure: 1500 psi
-
Static time: 10 min
-
Number of cycles: 3
-
-
Alternatively, for maceration, stir the suspension at room temperature for 24 hours.
-
Filter the extract through filter paper or centrifuge at 4000 rpm for 15 minutes to separate the solid residue.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude extract.
-
Freeze-dry the crude extract to obtain a powdered final product.
-
Store the dried extract at -20 °C in a desiccator.
Purification of this compound (Conceptual)
A specific protocol for the purification of this compound is not well-established. However, a general approach using column chromatography can be employed.
2.1. Materials and Reagents:
-
Crude Rhodiola extract
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of ethyl acetate and methanol)
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
2.2. Purification Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with the appropriate solvent system.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in ethyl acetate).
-
Collect fractions and monitor the separation using TLC, spotting for the presence of cyanogenic glycosides.
-
Combine fractions containing the compound of interest.
-
For higher purity, a final purification step using preparative HPLC with a suitable C18 column and a methanol/water gradient may be necessary.
Qualitative Analysis by UHPLC-DAD-ESI-MSn
This method allows for the tentative identification of this compound in the extract.[1][2]
3.1. Instrumentation and Conditions:
-
UHPLC System: Dionex Ultimate 3000 RS or equivalent.
-
Column: ZORBAX SB-C18 Rapid Resolution HD (100 mm × 2.1 mm, 1.8 µm).[1][2]
-
Mobile Phase:
-
A: Water + 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 5% to 30% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C.
-
DAD Detector: Monitor at 208 nm for this compound.[3]
-
MS Detector: ESI in negative ionization mode.
-
MSn Analysis: Fragmentation of the parent ion to confirm the structure.
3.2. Expected Results for this compound:
-
Retention Time: Approximately 6.5 minutes under the specified conditions.[3]
-
UV λmax: 208 nm.[3]
-
[M-H]− ion: m/z 304.14.[3]
-
Major MS/MS Fragments: m/z 258.04, 178.90.[3]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the extraction and analysis of this compound from Rhodiola roots.
Signaling Pathway
Rhodiola rosea extracts have been shown to modulate several key signaling pathways involved in cellular stress response, growth, and metabolism. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and proliferation, and its inhibition by Rhodiola extracts has been demonstrated in cancer cell lines.
References
Application Note: High-Speed Counter-Current Chromatography for the Purification of Rhodiocyanoside A
Introduction
Rhodiocyanoside A is a cyanogenic glycoside found in plants of the Rhodiola genus, notably Rhodiola quadrifida[][2][3]. Like other cyanogenic glycosides, it plays a role in the plant's chemical defense mechanisms[]. Research has indicated that this compound possesses antiallergic properties, specifically by inhibiting histamine release[2][3]. The purification of such bioactive compounds is essential for further pharmacological studies and drug development. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers advantages over traditional solid-support chromatography methods, such as reduced sample loss due to irreversible adsorption and lower solvent consumption[4]. This application note details a protocol for the purification of this compound from a crude Rhodiola extract using HSCCC. While a specific protocol for this compound is not extensively documented, this method is adapted from successful HSCCC purifications of other glycosides from Rhodiola species[4][5][6].
Principle of HSCCC
HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases. The instrument holds one phase stationary (the stationary phase) while pumping the other phase (the mobile phase) through it. The continuous mixing and settling of the two phases allows for a highly efficient separation process without the need for a solid support matrix. The selection of an appropriate two-phase solvent system is the most critical step for a successful separation, with the goal of achieving an optimal partition coefficient (K) for the target compound, typically between 0.5 and 1.0[7].
Experimental Protocol
1. Preparation of Crude Extract
-
Plant Material: Dried and powdered underground parts of Rhodiola quadrifida.
-
Extraction:
-
Extract the powdered plant material with methanol or ethanol at room temperature.
-
Concentrate the resulting extract under reduced pressure to yield a crude residue.
-
For enrichment, the crude extract can be further fractionated using liquid-liquid partitioning or column chromatography with macroporous resin (e.g., HPD-200) and polyamide to remove impurities[4][5][6].
-
2. HSCCC System and Parameters
A typical preparative HSCCC system is used for this protocol. The following parameters are based on methods developed for similar glycosides from Rhodiola and can be optimized as needed[5][6].
Table 1: HSCCC Operating Parameters
| Parameter | Value | Reference |
| Two-Phase Solvent System | Ethyl acetate : n-butanol : water (3:2:5, v/v/v) | [4][6] |
| Revolution Speed | 1000 rpm | [4][6] |
| Mobile Phase | Lower aqueous phase | Adapted from[8] |
| Stationary Phase | Upper organic phase | Adapted from[8] |
| Flow Rate | 1.5 mL/min | [5][6] |
| Detection Wavelength | 254 nm | Adapted from[9] |
| Sample Loading | 100-150 mg of enriched extract dissolved in 10 mL of the biphasic solvent system (1:1, v/v) | [5][6][9] |
3. HSCCC Purification Procedure
-
Solvent System Preparation: Prepare the ethyl acetate:n-butanol:water (3:2:5, v/v/v) solvent system. Mix the solvents thoroughly in a separatory funnel and allow the phases to equilibrate and separate at room temperature[4][6][7].
-
Column Filling: Fill the entire HSCCC column with the upper organic phase (stationary phase).
-
System Equilibration: Rotate the column at 1000 rpm and pump the lower aqueous phase (mobile phase) into the column at a flow rate of 1.5 mL/min. Continue until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established[9].
-
Sample Injection: Dissolve approximately 100-150 mg of the enriched Rhodiola extract in a mixture of the upper and lower phases (1:1, v/v) and inject it into the system[5][6].
-
Fraction Collection: Continuously monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound. Combine fractions with high purity.
-
Post-Processing: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound. The structure can be confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4][6].
Data Presentation
The following table summarizes representative results from the HSCCC purification of various glycosides from Rhodiola rosea, which can be considered indicative of the expected outcome for this compound purification.
Table 2: Representative Purification Results of Glycosides from Rhodiola using HSCCC
| Compound | Sample Load (mg) | Yield (mg) | Purity (%) | Reference |
| Rosavin | 100 | 3.4 | 97 | [6] |
| Rosarin | 100 | 1.3 | 99 | [6] |
| Rosiridin | 100 | 1.8 | 92 | [6] |
| Phenylpropanoid Glycoside A | 150 | 27.8 | 97.4 | [5] |
| Phenylpropanoid Glycoside D | 150 | 54.8 | 98.5 | [5] |
Workflow and Pathway Diagrams
Caption: HSCCC Purification Workflow for this compound.
High-speed counter-current chromatography provides an effective and efficient method for the preparative separation and purification of this compound and other glycosides from Rhodiola species. The described protocol, utilizing an ethyl acetate-n-butanol-water solvent system, can yield high-purity compounds suitable for subsequent research and development. The key to a successful separation lies in the careful selection and optimization of the two-phase solvent system. This technique is highly scalable and avoids the complications associated with solid-support chromatography, making it an invaluable tool for natural product chemists.
References
- 2. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:168433-86-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Phenylalkanoids and monoterpene glycosides from Rhodiola rosea L. roots by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Rhodiocyanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodiocyanoside A is a cyanogenic glycoside found in various Rhodiola species, notably Rhodiola rosea. While not as extensively studied as other constituents like salidroside and rosavins, this compound has demonstrated noteworthy biological activity, including anti-allergic properties through the inhibition of histamine release.[1] Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development.
This document provides detailed application notes and experimental protocols for the quantification of this compound in plant extracts and biological matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and speed. The method outlined below is adapted from a validated protocol for the quantification of lotaustralin, a structurally related cyanogenic glycoside also found in Rhodiola species. This adaptation is necessary due to the current lack of a specifically validated method for this compound in the public domain.
Experimental Workflow
Caption: Workflow for this compound quantification.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction of this compound from dried and powdered Rhodiola rhizomes. For biological matrices, a protein precipitation step followed by solid-phase extraction may be necessary.
Materials:
-
Dried, powdered Rhodiola rhizome
-
70% Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE or nylon)
-
Autosampler vials
Protocol:
-
Weigh 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 14,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Adapted from a method for Lotaustralin):
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Proposed for this compound):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Proposed Precursor Ion [M-H]⁻: m/z 274.1
-
Proposed Product Ions (for quantification and qualification): To be determined by infusion of a standard and performing a product ion scan. Likely fragments would involve the loss of the glucose moiety (162 Da), resulting in a fragment around m/z 112.1.
-
Collision Energy and Cone Voltage: These parameters must be optimized for this compound to achieve the most stable and intense signal.
Data Presentation
The following table summarizes quantitative data for lotaustralin, a related cyanogenic glycoside found in Rhodiola species, as a reference for expected concentration ranges. Currently, there is a lack of published quantitative data specifically for this compound.
| Sample Matrix | Compound | Concentration Range (mg/100g of dry plant material) | Analytical Method | Reference |
| Rhodiola rosea roots | Lotaustralin | Up to 135.28 | UPLC-MS/MS | [2] |
| Rhodiola kirilowii roots | Lotaustralin | Up to 74.79 | UPLC-MS/MS | [2] |
| Rhodiola rosea rhizome | This compound | Not Quantified | UHPLC-DAD-ESI-MSn | [1][3] |
Signaling Pathway: Inhibition of Histamine Release
This compound has been shown to possess anti-allergic properties by inhibiting histamine release from mast cells.[1] The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and the putative point of inhibition by this compound.
Caption: IgE-mediated mast cell degranulation pathway and the proposed inhibitory point of this compound.
Conclusion
The UPLC-MS/MS method described provides a robust framework for the quantification of this compound in various matrices. While the provided protocol is adapted from a method for a related compound, it serves as an excellent starting point for method development and validation. Further research is warranted to determine the precise MRM transitions for this compound and to gather quantitative data on its prevalence in different Rhodiola species and its bioavailability in biological systems. The elucidated signaling pathway of its anti-allergic activity highlights its potential as a therapeutic agent and underscores the importance of accurate analytical methods for its study.
References
Application Note: Quantitative Analysis of Rhodiocyanoside A in Plant Extracts Using HPLC-UV
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Rhodiocyanoside A, a cyanogenic glycoside found in various plant species, notably within the Rhodiola genus. The described protocol is tailored for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, ensuring optimal separation and quantification of this compound. This document provides comprehensive experimental protocols, from sample preparation to chromatographic analysis, and presents data in a clear, tabular format for ease of interpretation.
Introduction
This compound is a cyanogenic glycoside that has garnered interest due to its presence in medicinal plants such as Rhodiola species. The accurate quantification of this compound is crucial for the standardization of herbal extracts and for understanding its pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive and specific method for the analysis of such compounds. This application note presents a validated HPLC-UV method for the determination of this compound in plant extracts.
Experimental Protocols
1. Sample Preparation
A reliable extraction of this compound from the plant matrix is critical for accurate quantification. The following protocol outlines a standard procedure for the preparation of plant samples.
-
Materials:
-
Dried and powdered plant material (e.g., Rhodiola rhizome)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC-UV Analysis
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % A % B 0 95 5 20 75 25 25 40 60 30 5 95 35 5 95 36 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 217 nm
-
Data Presentation
Table 1: HPLC-UV Method Validation Parameters
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Table 2: Quantification of this compound in a Sample Extract
This table provides an example of how to present the quantitative results obtained from the analysis of a plant extract.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Plant Extract 1 | 15.8 | 125436 | 45.2 |
| Plant Extract 2 | 15.9 | 98765 | 35.6 |
| Plant Extract 3 | 15.8 | 154321 | 55.7 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Logical Relationship Diagram
Caption: Key components of the HPLC-UV method.
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and chromatographic analysis, along with the specified validation parameters, ensures the accuracy and precision of the results. This method is well-suited for quality control applications in the herbal and pharmaceutical industries, as well as for research purposes in natural product chemistry.
Application Note: In Vitro Histamine Release Assay Using Rhodiocyanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic reactions are a significant global health concern, characterized by the release of histamine and other inflammatory mediators from mast cells and basophils. The in vitro histamine release assay is a crucial tool for screening and characterizing potential anti-allergic compounds. Rhodiocyanoside A, a cyanoglycoside isolated from Rhodiola quadrifida, has demonstrated inhibitory activity on histamine release, suggesting its potential as a therapeutic agent for allergic disorders.[1] This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on histamine release from rat peritoneal mast cells and discusses the underlying signaling pathways.
Principle of the Assay
The assay is based on the principle of IgE-mediated degranulation of mast cells. Mast cells are sensitized with anti-dinitrophenyl (DNP) IgE antibodies. Subsequent cross-linking of the bound IgE by the antigen, DNP-human serum albumin (HSA), triggers a signaling cascade leading to the release of histamine-containing granules. The amount of histamine released into the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory potential of this compound is determined by its ability to reduce the amount of histamine released in response to the antigenic challenge.
Data Presentation
Table 1: Effect of this compound on IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells
| Treatment Group | This compound Concentration (µM) | Histamine Release (ng/mL) | Percent Inhibition (%) |
| Negative Control (Spontaneous Release) | 0 | (Value) | 0 |
| Positive Control (Antigen-Stimulated) | 0 | (Value) | 0 |
| This compound | X | (Value) | (Calculated Value) |
| This compound | Y | (Value) | (Calculated Value) |
| This compound | Z | (Value) | (Calculated Value) |
Note: The values in this table are illustrative. Actual values should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
This compound
-
Rat Peritoneal Mast Cells (RPMCs)
-
Anti-DNP IgE Monoclonal Antibody
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
Tyrode's Buffer (supplemented with 0.1% BSA)
-
Histamine ELISA Kit
-
Compound 48/80 (Positive Control for non-IgE mediated degranulation)
-
Perchloric Acid
-
Microcentrifuge
-
96-well microplate
-
Plate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro histamine release assay.
Step-by-Step Protocol
-
Isolation and Preparation of Rat Peritoneal Mast Cells (RPMCs):
-
Isolate mast cells from the peritoneal cavity of rats using standard laboratory procedures.
-
Wash the cells twice with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
-
Sensitization of Mast Cells:
-
Incubate the RPMCs with an optimal concentration of anti-DNP IgE monoclonal antibody for 2 hours at 37°C in a humidified atmosphere of 5% CO2.
-
After incubation, wash the cells twice with Tyrode's buffer to remove any unbound IgE.
-
Resuspend the sensitized cells in Tyrode's buffer with 0.1% BSA.
-
-
Inhibition Assay:
-
Aliquot the sensitized mast cell suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (or vehicle control) to the respective tubes and pre-incubate for 15 minutes at 37°C.
-
Include a positive control (e.g., Compound 48/80) and a negative control (spontaneous release, no stimulant).
-
-
Antigen Challenge and Histamine Release:
-
Initiate histamine release by adding DNP-HSA to a final concentration of 10 µg/mL to all tubes except the spontaneous release control.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice.
-
-
Sample Collection:
-
Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine.
-
-
Histamine Quantification by ELISA:
-
Follow the manufacturer's instructions for the histamine ELISA kit.
-
Briefly, add the collected supernatants, standards, and controls to the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of histamine in each sample using the standard curve generated from the histamine standards.
-
Calculate the percentage of histamine release for each sample.
-
Determine the percent inhibition of histamine release by this compound at each concentration relative to the antigen-stimulated control.
-
Signaling Pathway
The IgE-mediated degranulation of mast cells is a complex process involving a cascade of intracellular signaling events. A simplified representation of this pathway is provided below, highlighting key molecules that could be potential targets for inhibitory compounds like this compound.
Caption: IgE-mediated mast cell degranulation signaling pathway.
The precise mechanism of action for this compound in inhibiting histamine release has not been fully elucidated. However, many natural compounds with anti-allergic properties are known to interfere with key steps in this signaling cascade. Potential mechanisms could include:
-
Inhibition of early signaling events: this compound may inhibit the activation of tyrosine kinases such as Lyn and Syk, which are critical for initiating the signaling cascade.
-
Modulation of calcium influx: A crucial step for degranulation is the increase in intracellular calcium concentration. This compound might block calcium channels or interfere with the release of calcium from intracellular stores.
-
Stabilization of mast cell membranes: The compound could potentially increase the stability of the mast cell membrane, making it less susceptible to degranulation.
Further research is required to pinpoint the exact molecular target(s) of this compound within the mast cell degranulation pathway.
Conclusion
The in vitro histamine release assay is a robust and reliable method for evaluating the anti-allergic potential of compounds like this compound. This application note provides a comprehensive protocol and the necessary background information for researchers to effectively conduct these studies. The demonstrated inhibitory activity of this compound on histamine release warrants further investigation into its mechanism of action and its potential development as a novel therapeutic for allergic diseases.
References
Application Notes and Protocols for Testing Rhodiocyanoside A Antiallergic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the antiallergic properties of Rhodiocyanoside A, a cyanoglycoside isolated from Rhodiola quadrifida. The protocols detailed below are based on established methodologies for assessing type I hypersensitivity reactions.
Introduction
Allergic diseases, characterized by type I hypersensitivity reactions, are a significant global health concern. These reactions are primarily mediated by the activation of mast cells and basophils via allergen-specific Immunoglobulin E (IgE) antibodies, leading to the release of inflammatory mediators such as histamine. This compound has been identified as a promising natural compound with potential antiallergic effects. Scientific studies have demonstrated its ability to inhibit histamine release from rat peritoneal mast cells and to suppress the passive cutaneous anaphylaxis (PCA) reaction in rats, indicating its potential as a therapeutic agent for allergic disorders.[1][2]
The primary mechanism of action for this compound's antiallergic effects is believed to be the inhibition of mast cell degranulation. By stabilizing mast cells, this compound prevents the release of histamine and other pro-inflammatory mediators that trigger allergic symptoms.
Animal Models for Antiallergic Testing
The most relevant animal models for evaluating the antiallergic effects of this compound are the in vitro histamine release assay using rat peritoneal mast cells and the in vivo passive cutaneous anaphylaxis (PCA) model in rats.
Rat Peritoneal Mast Cell Histamine Release Assay (In Vitro)
This assay provides a direct measure of a compound's ability to inhibit the degranulation of mast cells.
Passive Cutaneous Anaphylaxis (PCA) Model in Rats (In Vivo)
The PCA model is a well-established in vivo method to assess localized type I hypersensitivity reactions and the efficacy of potential antiallergic drugs.[1][2]
Data Presentation
While the available literature confirms the inhibitory activity of this compound, specific quantitative data such as IC50 values and dose-response curves from the primary studies by Yoshikawa et al. (1995, 1996) are not publicly accessible in detail. The following tables are structured to present such data once obtained from experimental studies.
Table 1: Inhibitory Effect of this compound on Histamine Release from Rat Peritoneal Mast Cells
| Concentration of this compound | % Inhibition of Histamine Release (Mean ± SD) |
| e.g., 1 µM | Data to be filled |
| e.g., 10 µM | Data to be filled |
| e.g., 100 µM | Data to be filled |
| IC50 Value | To be determined |
Table 2: Inhibitory Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) in Rats
| Dose of this compound (mg/kg, p.o.) | % Inhibition of PCA Reaction (Mean ± SD) |
| e.g., 10 mg/kg | Data to be filled |
| e.g., 50 mg/kg | Data to be filled |
| e.g., 100 mg/kg | Data to be filled |
| ED50 Value | To be determined |
Experimental Protocols
Protocol 1: Histamine Release Assay from Rat Peritoneal Mast Cells
Objective: To determine the in vitro effect of this compound on antigen-induced histamine release from isolated rat peritoneal mast cells.
Materials:
-
Male Wistar rats (200-250 g)
-
Tyrode's buffer (pH 7.4)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
This compound
-
Positive control (e.g., Cromolyn sodium)
-
o-phthalaldehyde (OPT) for histamine fluorometric assay
-
Perchloric acid
-
NaOH
-
HCl
Procedure:
-
Isolation of Peritoneal Mast Cells:
-
Euthanize rats and inject 20 ml of ice-cold Tyrode's buffer into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer.
-
-
Sensitization of Mast Cells:
-
Incubate the isolated mast cells with anti-DNP IgE antibody for 1 hour at 37°C to sensitize the cells.
-
Wash the cells to remove unbound IgE.
-
-
Inhibition Assay:
-
Pre-incubate the sensitized mast cells with various concentrations of this compound or the positive control for 15 minutes at 37°C.
-
Induce histamine release by adding DNP-HSA (antigen) and incubate for 30 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice.
-
-
Histamine Measurement:
-
Centrifuge the tubes at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant to measure released histamine.
-
Lyse the cell pellet with perchloric acid to determine the residual histamine.
-
Quantify histamine content in the supernatant and pellet using a fluorometric assay with OPT.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample.
-
Determine the percentage inhibition of histamine release by this compound compared to the control (antigen only).
-
Calculate the IC50 value of this compound.
-
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Rats
Objective: To evaluate the in vivo antiallergic effect of this compound on IgE-mediated passive cutaneous anaphylaxis.
Materials:
-
Male Wistar rats (200-250 g)
-
Anti-DNP IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
This compound
-
Positive control (e.g., Cromolyn sodium)
-
Saline solution
Procedure:
-
Sensitization:
-
Inject rats intradermally at two dorsal skin sites with 0.1 ml of anti-DNP IgE antibody solution.
-
Allow a sensitization period of 24-48 hours.
-
-
Drug Administration:
-
Administer this compound (various doses) or the positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the antigen challenge.
-
Administer the vehicle (e.g., saline) to the control group.
-
-
Antigen Challenge and Visualization:
-
Challenge the rats by intravenous (i.v.) injection of 1 ml of saline containing DNP-HSA and 0.5% Evans blue dye.
-
-
Evaluation of PCA Reaction:
-
After 30 minutes, euthanize the rats.
-
Excise the dorsal skin and measure the diameter and intensity of the blue spots at the injection sites.
-
For quantitative analysis, the extravasated Evans blue dye can be extracted from the skin tissue using formamide and the absorbance measured at 620 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the PCA reaction for each dose of this compound compared to the control group.
-
Determine the ED50 value of this compound.
-
Signaling Pathways and Experimental Workflows
IgE-Mediated Mast Cell Degranulation Pathway
The primary mechanism of type I allergic reactions involves the cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the surface of mast cells. This event triggers a complex signaling cascade, leading to the release of pre-formed mediators (e.g., histamine) from granules and the synthesis of newly formed mediators (e.g., leukotrienes, prostaglandins). This compound is thought to interfere with this pathway, leading to the stabilization of mast cells.
Caption: IgE-Mediated Mast Cell Degranulation Pathway and the inhibitory point of this compound.
Experimental Workflow for In Vivo Testing of this compound
Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
References
- 1. Bioactive constituents of Chinese natural medicines. II. Rhodiolae radix. (1). Chemical structures and antiallergic activity of rhodiocyanosides A and B from the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey. (Crassulaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Passive Cutaneous Anaphylaxis (PCA) Assay for Rhodiocyanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to study type I hypersensitivity reactions and to evaluate the efficacy of anti-allergic compounds. This model mimics the localized allergic reaction that occurs in the skin, which is primarily mediated by the cross-linking of antigen-specific immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells. This cross-linking triggers mast cell degranulation and the release of various inflammatory mediators, such as histamine, leading to increased vascular permeability. Rhodiocyanoside A, a cyanoglycoside isolated from Rhodiola quadrifida, has been identified as a compound with potential anti-allergic properties, including the ability to inhibit the PCA reaction in rats.[1][2]
These application notes provide a detailed protocol for conducting a PCA assay to assess the anti-allergic effects of this compound. The protocol is designed for researchers in immunology, pharmacology, and drug development who are investigating novel anti-allergic therapies.
Principle of the Assay
The PCA assay involves two main steps. First, the skin of a rodent (typically a rat or mouse) is passively sensitized by an intradermal injection of an IgE antibody specific for a particular antigen (e.g., dinitrophenyl - DNP). This allows the IgE antibodies to bind to the FcεRI receptors on dermal mast cells. After a sensitization period, the animal is challenged intravenously with the specific antigen along with a dye, such as Evans blue. In areas where the IgE has bound to mast cells, the antigen will cause mast cell degranulation, leading to an increase in vascular permeability. The Evans blue dye will then extravasate into the surrounding tissue, creating a blue spot at the site of sensitization. The amount of dye that has leaked into the tissue can be quantified as a measure of the severity of the allergic reaction. The inhibitory effect of a test compound, such as this compound, can be determined by administering the compound prior to the antigen challenge and measuring the reduction in dye extravasation compared to a control group.
Data Presentation
The following tables are templates for presenting quantitative data from a PCA assay evaluating this compound. The specific data should be obtained from the primary literature (e.g., Yoshikawa et al., Chem Pharm Bull 1995;43(7):1245-7) or generated experimentally.
Table 1: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) in Rats
| Treatment Group | Dose (mg/kg) | Mean Evans Blue Extravasation (µ g/site ) ± SD | Percentage Inhibition (%) |
| Vehicle Control | - | Data from literature/experiment | 0 |
| This compound | Dose 1 | Data from literature/experiment | Calculated |
| This compound | Dose 2 | Data from literature/experiment | Calculated |
| This compound | Dose 3 | Data from literature/experiment | Calculated |
| Positive Control (e.g., Cromolyn Sodium) | Dose | Data from literature/experiment | Calculated |
SD: Standard Deviation Percentage Inhibition = [(Mean of Control - Mean of Treatment) / Mean of Control] x 100
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Animals: Male Wistar rats or BALB/c mice (specific pathogen-free, 6-8 weeks old)
-
Antibody: Anti-DNP IgE monoclonal antibody
-
Antigen: Dinitrophenyl-human serum albumin (DNP-HSA)
-
Dye: Evans blue dye
-
Vehicle for Test Compound: e.g., Saline, PBS with 0.5% Tween 80
-
Anesthetic: e.g., Ketamine/Xylazine cocktail
-
Euthanasia Agent: e.g., CO2, cervical dislocation under anesthesia
-
Tissue Lysis/Dye Extraction Solution: e.g., Formamide or Potassium hydroxide and acetone
-
Equipment:
-
Micro-syringes (10-50 µL)
-
Intravenous injection equipment
-
Spectrophotometer or plate reader
-
Homogenizer
-
Centrifuge
-
Surgical scissors and forceps
-
Incubator or water bath (60°C)
-
Experimental Procedure
-
Animal Acclimatization:
-
Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Provide free access to standard chow and water.
-
-
Sensitization (Day 1):
-
Anesthetize the animals.
-
Shave the dorsal skin of the rats/mice.
-
Administer an intradermal injection of anti-DNP IgE (e.g., 50 ng in 20 µL of saline) into a defined area on the shaved back. Mark the injection site.
-
Inject an equivalent volume of saline at a separate site to serve as a negative control.
-
-
Compound Administration (Day 2):
-
Approximately 24 hours after sensitization, administer this compound or the vehicle control to the animals. The route of administration (e.g., oral, intraperitoneal, intravenous) and the timing relative to the antigen challenge should be optimized based on the pharmacokinetic properties of the compound. A typical pre-treatment time is 1-2 hours before the antigen challenge.
-
-
Antigen Challenge and Dye Injection (Day 2):
-
Following the pre-treatment with the test compound, intravenously inject a solution of DNP-HSA (e.g., 1 mg/mL) and Evans blue dye (e.g., 0.5-1% w/v) in saline. The typical injection volume is 100-200 µL per animal.
-
-
Observation and Sample Collection:
-
Observe the animals for 20-30 minutes after the antigen challenge. A blue coloration should appear at the IgE-sensitized skin site.
-
Euthanize the animals by an approved method.
-
Excise the skin sites (both the test and control sites), ensuring a consistent diameter for all samples.
-
-
Dye Extraction and Quantification:
-
Weigh the excised skin samples.
-
Place each skin sample in a tube with a dye extraction solution (e.g., 1 mL of formamide).
-
Incubate the tubes at 60°C for 24 hours to extract the Evans blue dye.
-
After incubation, centrifuge the tubes to pellet any tissue debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 620 nm using a spectrophotometer or plate reader.
-
Create a standard curve using known concentrations of Evans blue dye to determine the amount of dye in each sample.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the Passive Cutaneous Anaphylaxis (PCA) Assay.
Signaling Pathway
Caption: IgE-Mediated Mast Cell Degranulation Pathway in PCA.
Note: The precise molecular target of this compound within this pathway requires further investigation. The diagram indicates a proposed inhibitory effect on degranulation.
References
Research Protocol: Investigating the Bioactivities of Rhodiocyanoside A
Application Notes
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the biological activities of Rhodiocyanoside A, a cyanoglycoside isolated from Rhodiola species. The primary reported activity of this compound is its antiallergic potential, specifically the inhibition of histamine release.[1] This protocol outlines methods to verify this activity, explore the underlying mechanisms, and investigate other potential therapeutic properties such as antioxidant and anti-inflammatory effects, which are common to compounds from the Rhodiola genus.
The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Quantitative Data Summary
There is a lack of publicly available quantitative data on the specific bioactivities of this compound. The following tables are provided as templates for researchers to populate with experimentally derived data.
Table 1: In Vitro Antiallergic Activity of this compound
| Assay | Cell Type | Stimulant | IC50 (µM) | Positive Control |
| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | Data to be determined | Quercetin |
| Histamine Release | RBL-2H3 cells | IgE/Antigen | Data to be determined | Ketotifen |
| β-hexosaminidase Release | RBL-2H3 cells | IgE/Antigen | Data to be determined | Cromolyn sodium |
Table 2: In Vivo Antiallergic Activity of this compound
| Assay | Animal Model | End-point Measurement | % Inhibition (at dose) | Positive Control |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Evans blue dye extravasation | Data to be determined | Cyproheptadine |
| Passive Cutaneous Anaphylaxis (PCA) | Mouse | Ear swelling | Data to be determined | Cetirizine |
Table 3: In Vitro Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Method | IC50 (µM) | Positive Control |
| Antioxidant | DPPH radical scavenging | Data to be determined | Ascorbic Acid |
| Antioxidant | ABTS radical scavenging | Data to be determined | Trolox |
| Anti-inflammatory | Nitric Oxide (NO) inhibition in LPS-stimulated RAW 264.7 cells | Data to be determined | Dexamethasone |
| Anti-inflammatory | TNF-α inhibition in LPS-stimulated RAW 264.7 cells | Data to be determined | Dexamethasone |
| Anti-inflammatory | IL-6 inhibition in LPS-stimulated RAW 264.7 cells | Data to be determined | Dexamethasone |
Experimental Protocols
In Vitro Antiallergic Activity
2.1.1 Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol is adapted from methods describing the isolation and stimulation of rat peritoneal mast cells.[2][3][4][5]
Materials:
-
Male Wistar rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Collagenase
-
Compound 48/80 (stimulant)
-
This compound
-
Quercetin (positive control)
-
o-phthalaldehyde (OPT) for fluorometric detection of histamine
Procedure:
-
Euthanize a rat and inject 20 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and centrifuge at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold HBSS.
-
Resuspend the cells in HBSS and purify mast cells using a Percoll gradient.
-
Resuspend the purified mast cells in HBSS with 0.1% BSA.
-
Pre-incubate the mast cells with various concentrations of this compound or quercetin for 15 minutes at 37°C.
-
Add Compound 48/80 (final concentration 10 µg/mL) to induce histamine release and incubate for 20 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuge at 150 x g for 10 minutes at 4°C.
-
Collect the supernatant and measure the histamine content using the OPT fluorometric method.
-
To determine the total histamine content, lyse an aliquot of cells with Triton X-100.
-
Calculate the percentage of histamine release and the inhibition by this compound.
2.1.2 Western Blot Analysis of Signaling Proteins in Mast Cells
This protocol aims to investigate the effect of this compound on key signaling proteins involved in mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Lysis buffer (RIPA)
-
Proteinase and phosphatase inhibitors
-
Antibodies against phospho-Syk, phospho-PLCγ, phospho-ERK, phospho-p38, and their total forms.
Procedure:
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash the cells and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate the cells with DNP-HSA for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Antiallergic Activity
2.2.1 Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol is based on established models of PCA.[6][7][8]
Materials:
-
Male Wistar rats (200-250 g)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Evans blue dye
-
This compound
-
Cyproheptadine (positive control)
-
Saline
Procedure:
-
Passively sensitize rats by intradermal injection of 50 µL of anti-DNP IgE into the dorsal skin.
-
After 24 hours, administer this compound (various doses) or cyproheptadine orally.
-
One hour after drug administration, challenge the rats by intravenous injection of 1 mL of saline containing 1 mg of DNP-HSA and 0.5% Evans blue dye.
-
After 30 minutes, euthanize the rats and excise the blue-stained skin areas.
-
Extract the Evans blue dye from the skin tissue using formamide.
-
Measure the absorbance of the extracted dye at 620 nm.
-
Calculate the percentage inhibition of the PCA reaction.
In Vitro Antioxidant Activity
2.3.1 DPPH Radical Scavenging Assay
This is a common and reliable method for assessing antioxidant activity.[9][10]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of this compound or ascorbic acid to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
In Vitro Anti-inflammatory Activity
2.4.1 Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[11][12][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Griess reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Measure the absorbance at 540 nm.
-
Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Antiallergic Action of this compound
The following diagram illustrates the key signaling events in IgE-mediated mast cell degranulation and the potential points of intervention for this compound.
Caption: Proposed mechanism of this compound in mast cells.
Experimental Workflow for In Vitro Antiallergic Studies
This diagram outlines the workflow for assessing the antiallergic effects of this compound in vitro.
Caption: Workflow for in vitro antiallergic activity assessment.
Experimental Workflow for In Vivo PCA Studies
This diagram illustrates the steps involved in the in vivo passive cutaneous anaphylaxis model.
Caption: Workflow for in vivo passive cutaneous anaphylaxis study.
References
- 1. Bioactive constituents of Chinese natural medicines. IV. Rhodiolae radix. (2).: On the histamine release inhibitors from the underground part of Rhodiola sacra (Prain ex Hamet) S. H. Fu (Crassulaceae): chemical structures of rhodiocyanoside D and sacranosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAST CELL DEGRANULATION AND HISTAMINE RELEASE OBSERVED IN A NEW IN VITRO SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of hydrogen peroxide-induced histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human eosinophils induce histamine release from antigen-activated rat peritoneal mast cells: a possible role for mast cells in late-phase allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid inhibitory effect of corticosterone on histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Antioxidant Activity in vitro [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage Inflammatory Assay [bio-protocol.org]
- 12. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 13. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rhodiocyanoside A in Mast Cell Degranulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, releasing a host of pre-formed and newly synthesized mediators, including histamine, proteases (e.g., β-hexosaminidase), cytokines, and chemokines. The high-affinity IgE receptor, FcεRI, plays a central role in initiating this cascade in response to allergens. The study of compounds that can modulate mast cell degranulation is a key area of research for the development of novel anti-allergic and anti-inflammatory therapeutics.
Rhodiocyanoside A, a cyanoglycoside isolated from plants of the Rhodiola genus, has been identified as an inhibitor of histamine release from mast cells. Specifically, studies have shown that this compound inhibits histamine release from rat peritoneal exudate cells sensitized with anti-2,4-dinitrophenyl IgE, suggesting its potential as a mast cell stabilizer.[1] This document provides detailed application notes and experimental protocols for researchers interested in investigating the effects of this compound on mast cell degranulation.
Data Presentation
Currently, specific quantitative data on the inhibitory concentration (e.g., IC50) of this compound on mast cell degranulation is not extensively available in publicly accessible literature. The tables below are provided as templates for researchers to populate with their experimental data when studying this compound or other potential mast cell inhibitors.
Table 1: Effect of this compound on Histamine Release from IgE-Antigen Stimulated Mast Cells
| Concentration of this compound (µM) | Percentage of Histamine Release Inhibition (%) |
| 0 (Vehicle Control) | 0 |
| 1 | User-defined data |
| 10 | User-defined data |
| 50 | User-defined data |
| 100 | User-defined data |
| Positive Control (e.g., Cromolyn Sodium) | User-defined data |
Table 2: Effect of this compound on β-Hexosaminidase Release from IgE-Antigen Stimulated Mast Cells
| Concentration of this compound (µM) | Percentage of β-Hexosaminidase Release Inhibition (%) |
| 0 (Vehicle Control) | 0 |
| 1 | User-defined data |
| 10 | User-defined data |
| 50 | User-defined data |
| 100 | User-defined data |
| Positive Control (e.g., Quercetin) | User-defined data |
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to assess mast cell degranulation. These can be adapted for the study of this compound.
Protocol 1: Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol is based on the methods used in the initial discovery of the anti-allergic activity of this compound.[1][2]
Materials:
-
Male Wistar rats (200-250 g)
-
Hanks' balanced salt solution (HBSS)
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound
-
Perchloric acid
-
o-Phthaldialdehyde (OPT)
-
Histamine standard
-
96-well plates
-
Fluorometer
Procedure:
-
Isolation of Rat Peritoneal Mast Cells:
-
Euthanize rats and inject 10 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity.
-
Gently massage the abdomen for 90 seconds.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold HBSS and resuspend in HEPES-buffered saline.
-
Purify mast cells using a density gradient centrifugation method if higher purity is required.
-
-
Sensitization of Mast Cells:
-
Incubate the isolated peritoneal mast cells with an optimal concentration of anti-DNP-IgE antibody (e.g., 10 µg/mL) for 2 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, wash the cells three times with buffer to remove unbound IgE.
-
-
Inhibition Assay:
-
Resuspend the sensitized mast cells in buffer and aliquot into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Induction of Degranulation:
-
Trigger degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells.
-
For total histamine release, lyse a separate aliquot of cells with perchloric acid.
-
For spontaneous release, add buffer instead of the antigen.
-
Incubate for 30 minutes at 37°C.
-
-
Histamine Quantification:
-
Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
To the supernatant, add perchloric acid to precipitate proteins.
-
Centrifuge and collect the clear supernatant.
-
Neutralize the supernatant with NaOH.
-
Derivatize the histamine in the samples and standards with OPT.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Calculation:
-
Calculate the percentage of histamine release for each sample.
-
Determine the percentage of inhibition by this compound relative to the vehicle control.
-
Protocol 2: β-Hexosaminidase Release Assay from RBL-2H3 Cells
The Rat Basophilic Leukemia (RBL-2H3) cell line is a commonly used model for studying mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Anti-DNP-IgE antibody
-
DNP-HSA
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete DMEM.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP-IgE (e.g., 0.5 µg/mL) for 24 hours.
-
-
Inhibition Assay:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in Tyrode's buffer for 1 hour at 37°C.
-
-
Induction of Degranulation:
-
Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) and incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Activity:
-
After incubation, place the plate on ice.
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
To determine the total cellular β-hexosaminidase, lyse the cells in the original plate with Triton X-100 (0.1%).
-
Add the substrate pNAG to the supernatants and cell lysates and incubate at 37°C.
-
Stop the reaction with the stop buffer.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
-
Determine the percentage of inhibition by this compound.
-
Signaling Pathways and Visualization
The precise signaling pathway through which this compound exerts its inhibitory effect on mast cell degranulation has not yet been elucidated. However, the primary pathway for IgE-mediated mast cell activation is well-characterized and provides a framework for investigating the mechanism of action of potential inhibitors.
Overview of IgE-Mediated Mast Cell Activation (FcεRI Signaling Pathway)
Antigen cross-linking of IgE bound to FcεRI on the mast cell surface initiates a cascade of intracellular signaling events. This leads to the release of pre-stored mediators from granules and the synthesis of newly formed inflammatory mediators.
Caption: IgE-mediated mast cell activation signaling pathway.
Experimental Workflow for Investigating this compound
Researchers can use the following workflow to systematically study the effects of this compound on mast cell degranulation.
Caption: Workflow for studying this compound's effect.
Conclusion
This compound presents a promising natural compound for the modulation of mast cell-mediated allergic responses. The protocols and information provided herein offer a comprehensive guide for researchers to initiate and conduct detailed studies on its efficacy and mechanism of action. Further investigation is warranted to determine the specific molecular targets of this compound within the mast cell signaling cascade, which will be crucial for its potential development as a therapeutic agent.
References
Application of 2D NMR for the Structural Elucidation of Rhodiocyanoside A
Introduction
Rhodiocyanoside A is a cyanogenic glycoside isolated from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey.[1]. As a member of the cyanogenic glycoside family, its structure and bioactivity are of significant interest to researchers in natural product chemistry and drug development. The precise determination of the molecular structure of such natural products is paramount for understanding their chemical properties and potential therapeutic applications. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. This application note provides a detailed overview and experimental protocols for the use of 2D NMR techniques in determining the complete structure of this compound.
Principle of 2D NMR in Structure Elucidation
2D NMR experiments provide correlation data between different nuclei within a molecule, offering insights into the connectivity and spatial relationships of atoms. For the structural elucidation of this compound, a combination of the following 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons typically separated by two to three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, most commonly carbon (¹H-¹³C), providing one-bond connectivity information.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing vital information about the relative stereochemistry and conformation of the molecule.
By systematically analyzing the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the final structural determination of this compound.
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the dried underground parts of Rhodiola quadrifida through extraction with methanol, followed by a series of chromatographic purification steps.
-
Sample for NMR: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 180-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
3. COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (gCOSY).
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
4. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-120 ppm for this compound).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
One-bond Coupling Constant (¹JCH): Optimized to an average value of ~145 Hz.
5. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Full ¹³C spectral range.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Constant (ⁿJCH): Optimized for an average value of 8 Hz to detect 2- and 3-bond correlations.
6. NOESY/ROESY:
-
Pulse Program: Gradient-selected NOESY or ROESY.
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Mixing Time: Optimized based on the molecular size of this compound (typically in the range of 300-800 ms for NOESY).
Data Processing and Analysis
All acquired data are processed using appropriate NMR software (e.g., TopSpin, Mnova). Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard. The processed 2D spectra are then analyzed to identify correlations and build up the molecular structure.
Data Presentation: NMR Data of this compound
The following table summarizes the ¹H and ¹³C NMR data for this compound, as determined by the comprehensive analysis of 1D and 2D NMR spectra.
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| 1 | 68.3 | 4.25 (d, 15.0), 4.45 (d, 15.0) | H-2 | C-2, C-3, CN |
| 2 | 134.4 | 6.68 (t, 6.0) | H-1 | C-1, C-3, C-4, CN |
| 3 | 115.8 | - | - | - |
| 4 | 16.5 | 1.83 (s) | - | C-2, C-3 |
| CN | 118.0 | - | - | - |
| Glucose Moiety | ||||
| 1' | 103.5 | 4.38 (d, 8.0) | H-2' | C-1, C-2', C-3', C-5' |
| 2' | 75.1 | 3.23 (dd, 8.0, 9.0) | H-1', H-3' | C-1', C-3' |
| 3' | 77.9 | 3.38 (t, 9.0) | H-2', H-4' | C-2', C-4' |
| 4' | 71.5 | 3.32 (t, 9.0) | H-3', H-5' | C-3', C-5' |
| 5' | 78.0 | 3.29 (m) | H-4', H-6' | C-4', C-6' |
| 6' | 62.6 | 3.69 (dd, 5.5, 12.0), 3.87 (dd, 2.0, 12.0) | H-5' | C-4', C-5' |
Note: The specific NOESY/ROESY correlations are not included in this table but are crucial for confirming the stereochemistry, particularly the β-configuration of the glucose unit.
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound using the collected 2D NMR data is outlined in the following workflow diagram.
Caption: Workflow for the 2D NMR-based structure elucidation of this compound.
Conclusion
The application of a comprehensive suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, is fundamental for the complete and unambiguous structural elucidation of natural products like this compound. The detailed protocols and data analysis workflow presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently determine the structures of novel and complex molecules. The precise structural information obtained through these methods is a critical first step in the exploration of the biological activities and therapeutic potential of natural products.
References
Troubleshooting & Optimization
optimizing extraction yield of Rhodiocyanoside A from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Rhodiocyanoside A from plant material, primarily Rhodiola quadrifida.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it typically extracted?
A1: this compound is a cyanogenic glucoside, a type of secondary metabolite found in plants. Its primary documented source is the underground parts of Rhodiola quadrifida[1][2].
Q2: What are the recommended solvents for extracting this compound?
A2: this compound is soluble in a range of polar solvents. Methanol, ethanol, and mixtures of these with water are commonly effective for extracting glycosides from plant materials[1][3]. Dimethyl sulfoxide (DMSO) and pyridine are also listed as solvents but are more commonly used for analytical purposes rather than bulk extraction[1][4].
Q3: What are the key parameters to consider for optimizing the extraction yield of this compound?
A3: To maximize the extraction yield, several parameters should be optimized. These include the choice of solvent and its concentration, the solid-to-liquid ratio, the extraction temperature, and the extraction time[5][6]. The particle size of the plant material also plays a crucial role[5].
Q4: Are there any advanced extraction techniques that can improve the yield of this compound?
A4: Yes, modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to be more efficient than conventional methods like maceration or Soxhlet extraction for many plant metabolites[7][8][9]. These methods can increase yield, reduce extraction time, and lower solvent consumption[7][9].
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantitative analysis of cyanogenic glycosides like this compound[3][4]. This technique allows for the separation and quantification of the specific compound within a complex plant extract[3].
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio can lead to inefficient extraction[10]. 3. Degradation of this compound: As a cyanogenic glycoside, it can be susceptible to enzymatic or thermal degradation[4]. 4. Incomplete Cell Lysis: The plant material may not be ground finely enough, preventing the solvent from penetrating the cells effectively. | 1. Solvent Optimization: Test different concentrations of ethanol or methanol (e.g., 50%, 70%, 90% in water) to find the optimal polarity. 2. Parameter Optimization: Systematically vary the temperature (e.g., 40-70°C), time (e.g., 30-120 minutes), and solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL) to identify the best conditions[6]. 3. Control Degradation: Consider blanching the plant material to deactivate enzymes before extraction. Avoid excessively high temperatures that could cause thermal degradation. 4. Improve Grinding: Ensure the plant material is ground to a fine, consistent powder to maximize surface area for extraction. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and harvesting time of the plant. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes. | 1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. 2. Maintain a Strict Protocol: Ensure all extraction parameters (solvent volume, temperature, time, agitation speed) are kept consistent for each batch. |
| Presence of Impurities in the Extract | 1. Co-extraction of Other Compounds: The solvent may be extracting other compounds with similar solubility, such as tannins and pigments[4]. 2. Degradation Products: The presence of unexpected compounds may be due to the breakdown of this compound. | 1. Purification Steps: Employ post-extraction purification techniques like solid-phase extraction (SPE) or column chromatography to isolate this compound. 2. Optimize for Selectivity: Adjust the solvent polarity and extraction conditions to be more selective for this compound. |
| Difficulty in Downstream Processing | 1. Solvent Evaporation Issues: High-boiling-point solvents can be difficult to remove completely. 2. Precipitation of the Compound: The extracted this compound may precipitate out of the solution upon cooling or solvent removal. | 1. Choose Appropriate Solvents: For ease of removal, prefer solvents with lower boiling points like ethanol or methanol over DMSO. 2. Solubility Management: If precipitation occurs, try re-dissolving the extract in a small amount of a stronger solvent before proceeding to the next step. |
Quantitative Data on Extraction Parameters
The following table provides illustrative data on how different extraction parameters can influence the yield of this compound. Please note that these are representative values, and optimal conditions should be determined experimentally for your specific plant material and equipment.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Illustrative Yield of this compound (mg/g of dry plant material) |
| Maceration | 70% Ethanol | 1:20 | 25 | 1440 (24h) | 3.5 |
| Soxhlet | 70% Ethanol | 1:15 | 80 | 360 (6h) | 5.2 |
| Ultrasound-Assisted | 70% Ethanol | 1:25 | 50 | 45 | 6.8 |
| Microwave-Assisted | 70% Ethanol | 1:25 | 60 | 15 | 7.5 |
| Maceration | 50% Methanol | 1:20 | 25 | 1440 (24h) | 3.1 |
| Ultrasound-Assisted | 50% Methanol | 1:25 | 50 | 45 | 6.2 |
Experimental Protocols
Protocol for Optimizing Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the underground parts of Rhodiola quadrifida at 40°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add the extraction solvent (e.g., 25 mL of 70% ethanol for a 1:25 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the desired temperature (e.g., 50°C) and sonicate for the specified time (e.g., 45 minutes).
-
-
Sample Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
-
Optimization:
-
Repeat the extraction process, varying one parameter at a time (e.g., ethanol concentration: 50%, 70%, 90%; temperature: 40°C, 50°C, 60°C; time: 30 min, 45 min, 60 min) to determine the optimal conditions.
-
Visualizations
Caption: Workflow for the optimization of this compound extraction.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. Determination of Cyanogenic Compounds in Edible Plants by Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. extraction-and-liquid-chromatographic-analysis-of-cyanogenic-glycosides-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of extraction yield, flavonoids and lycopene from tomato pulp by high hydrostatic pressure-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openresearchafrica.org [openresearchafrica.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of ethanolic extract from dry Rhodiola rosea L. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Cyanogenic Glycosides
Welcome to the technical support center for the analysis of cyanogenic glycosides by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing, ensuring accurate and reproducible results.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing when analyzing cyanogenic glycosides.
Is the issue affecting all peaks or just the cyanogenic glycoside peaks?
-
All Peaks Tailing: This typically indicates a system-wide issue.
-
Only Cyanogenic Glycoside Peaks Tailing: This suggests a chemical interaction between your analytes and the column or mobile phase.
Below is a flowchart to guide you through the troubleshooting process.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: Why are my cyanogenic glycoside peaks tailing even with a C18 column?
A1: Peak tailing for polar, neutral compounds like cyanogenic glycosides on a reversed-phase C18 column is often caused by secondary interactions with residual silanol groups (Si-OH) on the silica stationary phase.[1][2] These silanol groups can be acidic and interact with the polar hydroxyl groups of the glycoside moiety, leading to a secondary retention mechanism that causes tailing.[1]
To mitigate this, it is common practice to use an acidified mobile phase.[3] The low pH suppresses the ionization of the silanol groups, reducing their ability to interact with the analyte and thereby improving peak shape.[4]
Caption: The effect of mobile phase pH on silanol interactions with cyanogenic glycosides.
Q2: What mobile phase pH is recommended for the analysis of cyanogenic glycosides?
A2: For the analysis of cyanogenic glycosides on silica-based columns, it is generally recommended to use a mobile phase with a pH in the acidic range, typically between 2.5 and 4.0.[3] This ensures that the residual silanol groups on the stationary phase are protonated and less likely to cause peak tailing through secondary interactions.[4] Commonly used acids to adjust the mobile phase pH include formic acid, trifluoroacetic acid (TFA), and phosphoric acid.[3]
Q3: Can the sample solvent cause peak tailing for cyanogenic glycosides?
A3: Yes, the solvent used to dissolve your sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[2] For reversed-phase chromatography of cyanogenic glycosides, it is best to dissolve the sample in the initial mobile phase composition or a solvent that is weaker (more polar) than the mobile phase.
Q4: How does column contamination affect peak shape?
A4: Accumulation of contaminants from the sample matrix on the column inlet can lead to peak tailing for all analytes, including cyanogenic glycosides.[2] These contaminants can create active sites that interact with the analytes or disrupt the flow path of the sample onto the column. Using a guard column and appropriate sample preparation techniques, such as solid-phase extraction (SPE), can help prevent column contamination and prolong its life.
Q5: Could column overload be the cause of my peak tailing?
A5: Injecting too much sample onto the column can lead to column overload, which manifests as broadened and tailing peaks.[2] To check for this, try injecting a diluted sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
Data Presentation: Typical HPLC Conditions for Cyanogenic Glycoside Analysis
| Parameter | Typical Conditions | Rationale |
| Column | C18 (Reversed-Phase) | Provides good retention for moderately polar cyanogenic glycosides. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent systems for reversed-phase HPLC. |
| pH Modifier | Formic Acid, Trifluoroacetic Acid, or Phosphoric Acid | Acidifies the mobile phase to suppress silanol interactions.[3] |
| pH Range | 2.5 - 4.0 | Ensures silanol groups are protonated, minimizing peak tailing.[4] |
| Detection | UV (210-220 nm) | Cyanogenic glycosides have UV absorbance in this range. |
Experimental Protocols
Protocol 1: General Troubleshooting for Peak Tailing
This protocol outlines a general procedure to diagnose and resolve peak tailing issues when analyzing cyanogenic glycosides.
1. System Suitability Check:
- Inject a standard mixture of well-behaved, neutral compounds to assess the overall health of your HPLC system. If these compounds also show tailing, the issue is likely system-related (e.g., extra-column volume, column void).
2. Mobile Phase Evaluation:
- pH Adjustment: If your mobile phase is not already acidic, prepare a fresh mobile phase with 0.1% formic acid and re-run your cyanogenic glycoside standard.
- Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
- Fresh Mobile Phase: Always use freshly prepared and degassed mobile phase to avoid issues with microbial growth or dissolved gases.
3. Column Health Assessment:
- Guard Column: If you are using a guard column, remove it and inject your standard. If the peak shape improves, replace the guard column.
- Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., isopropanol or acetonitrile) according to the manufacturer's instructions. Always disconnect the column from the detector before flushing.
- Column Replacement: If the above steps do not resolve the issue, the analytical column may be degraded and require replacement.
4. Sample Injection and Preparation Review:
- Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with and preferably weaker than your mobile phase.
- Injection Volume: Inject a 1:10 dilution of your sample. If peak shape improves, you may be experiencing column overload. Reduce the concentration or injection volume accordingly.
By following this structured approach, you can systematically identify and resolve the cause of peak tailing in your HPLC analysis of cyanogenic glycosides, leading to more reliable and accurate results.
References
- 1. Optimization of technological procedure for amygdalin isolation from plum seeds (Pruni domesticae semen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
Technical Support Center: Stability of Rhodiocyanoside A in Solution for Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Rhodiocyanoside A in solutions used for bioassays. Due to the limited availability of specific stability data for this compound, this guide offers a comprehensive framework for establishing its stability in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
Q2: What are the primary factors that can affect the stability of this compound in a bioassay solution?
Several factors can influence the stability of glycosides like this compound in solution:
-
pH: The acidity or alkalinity of the solution can catalyze the hydrolysis of the glycosidic bond, separating the sugar from the aglycone[2][3].
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation[2].
-
Solvent Composition: The type of solvent used to dissolve this compound can impact its stability. Common solvents for cyanogenic glycosides include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol[4].
-
Light Exposure: Although not always a primary factor for all glycosides, exposure to UV or fluorescent light can sometimes induce degradation.
-
Enzymatic Degradation: If the bioassay system (e.g., cell lysates, tissue homogenates) contains enzymes like β-glucosidases, they can enzymatically cleave the glycosidic bond, leading to rapid degradation of this compound[1][5].
Q3: What are the potential degradation products of this compound, and how might they affect my bioassay?
This compound is a cyanogenic glycoside, meaning it has the potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis[6][1]. The degradation process typically involves the cleavage of the glycosidic bond to release the sugar and an unstable cyanohydrin intermediate. This intermediate can then decompose to release HCN and a corresponding aldehyde or ketone.
The presence of these degradation products can have several effects on a bioassay:
-
Altered Biological Activity: The aglycone or other degradation products may have different biological activities than the parent this compound, leading to unexpected or confounding results.
-
Toxicity: The release of hydrogen cyanide can be toxic to cells, potentially affecting cell viability and other assay readouts.
-
Assay Interference: Degradation products might interfere with the detection method of the bioassay (e.g., fluorescence, absorbance).
Troubleshooting Guide
Problem: I am seeing inconsistent or lower-than-expected activity of this compound in my bioassays.
This could be an indication that this compound is degrading in your assay solution. Here are steps to troubleshoot this issue:
-
Assess the Purity of Your Stock: Before preparing your working solutions, ensure the purity of your solid this compound.
-
Conduct a Preliminary Stability Check: Prepare a fresh solution of this compound in your bioassay buffer. Analyze the concentration of the compound at the beginning of your experiment and after the longest incubation period of your assay using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC)[7][8]. A significant decrease in concentration suggests instability.
-
Optimize Solution Conditions:
-
pH: If you suspect pH-dependent degradation, test the stability of this compound in a range of buffered solutions with different pH values relevant to your assay.
-
Solvent: If using organic co-solvents, ensure they are compatible with your assay and do not accelerate degradation. DMSO is a common solvent for initial stock solutions[4].
-
Temperature: Prepare solutions fresh and keep them on ice or at 4°C until use. Avoid repeated freeze-thaw cycles.
-
-
Consider Enzymatic Degradation: If your assay involves cell lysates or other biological matrices, consider the possibility of enzymatic degradation. You can test this by incubating this compound with heat-inactivated lysate to see if the degradation is reduced.
Experimental Protocols
To proactively address stability concerns, it is highly recommended to perform a forced degradation study. This involves intentionally exposing this compound to stressful conditions to understand its degradation profile[9][10][11].
Protocol: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 2, 4, 8, 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a set period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable bioassay buffer) at an elevated temperature (e.g., 60°C) for a set period.
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed solution, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products[13].
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like mass spectrometry (MS)[12].
-
Table 1: Example Data Summary from a Forced Degradation Study
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products (by HPLC Peak Area %) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 8 | 65 | Peak 1 (25%), Peak 2 (10%) | |
| 24 | 30 | Peak 1 (50%), Peak 2 (20%) | |
| 0.1 M NaOH, RT | 0 | 100 | - |
| 8 | 40 | Peak 3 (60%) | |
| 24 | 10 | Peak 3 (90%) | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 8 | 95 | Minor peaks | |
| 24 | 88 | Minor peaks |
This is example data and does not represent actual results for this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Impact of this compound instability on a signaling pathway assay.
References
- 1. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:168433-86-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. asianjpr.com [asianjpr.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. forced degradation products: Topics by Science.gov [science.gov]
improving the purity of Rhodiocyanoside A during fractionation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Rhodiocyanoside A during fractionation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Question: My this compound fraction shows low purity after initial column chromatography. How can I improve the separation?
Answer:
Low purity after initial column chromatography is a common issue. Here are several strategies to enhance separation and purity:
-
Optimize the Stationary Phase: The choice of adsorbent is critical. If you are using normal-phase chromatography (e.g., silica gel), consider switching to a different stationary phase like polyamide or a macroporous adsorption resin (e.g., HPD-200), which have shown success in purifying similar compounds from Rhodiola species.[1]
-
Adjust the Mobile Phase Gradient: A suboptimal gradient may not effectively separate this compound from closely related impurities.
-
Modify Solvent System: The choice of solvents in your mobile phase significantly impacts selectivity. Experiment with different solvent systems. For instance, in high-speed counter-current chromatography (HSCCC) for related Rhodiola compounds, a two-phase solvent system of ethyl acetate:butanol:water has been effective.[4]
-
Reduce Sample Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude extract loaded onto the column to prevent peak broadening and overlap.
-
Fraction Collection Strategy: Employing advanced fraction collection techniques can improve the purity of your final product. This involves collecting smaller, more targeted fractions across the elution peak and analyzing them individually.[5]
Question: I am observing significant tailing of the this compound peak during HPLC analysis. What could be the cause and how can I fix it?
Answer:
Peak tailing in HPLC can be caused by several factors. Here's how to troubleshoot this issue:
-
Column Overload: As mentioned previously, injecting too much sample can lead to peak tailing. Try diluting your sample or injecting a smaller volume.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing.
-
Adjust Mobile Phase pH: If your analyte has ionizable groups, the pH of the mobile phase can affect its interaction with the stationary phase. Small adjustments to the pH can often lead to more symmetrical peaks.
-
Add an Ion-Pairing Agent: For highly polar compounds, adding an ion-pairing agent to the mobile phase can mask residual silanol groups on the silica-based column, reducing tailing.
-
-
Column Degradation: The column itself may be the issue. Voids in the packing material or contamination can lead to poor peak shape.
-
Wash the column: A thorough wash with a strong solvent may remove contaminants.
-
Replace the column: If the column is old or has been used extensively, it may need to be replaced.
-
Question: After fractionation, I am struggling to obtain crystalline this compound from the enriched fraction. What can I do?
Answer:
Difficulty in crystallization is often due to the presence of impurities or supersaturation.[6] Here are some steps to induce crystallization:
-
Solvent Selection: The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[6][7] Conduct small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, and mixtures with water) to find the optimal one.
-
Induce Nucleation: If crystals do not form upon cooling, the solution may be supersaturated.[6]
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound, if available.
-
-
Anti-Solvent Addition: This technique involves adding a miscible solvent in which this compound is insoluble (an anti-solvent) to the solution to reduce its solubility and promote crystallization.[7][8] The anti-solvent should be added slowly until the solution becomes slightly turbid.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from the solution can also lead to the formation of high-quality crystals.[9]
Frequently Asked Questions (FAQs)
Q1: What is a typical purity and recovery I can expect when purifying this compound?
Q2: Can I use High-Speed Counter-Current Chromatography (HSCCC) for this compound purification?
A2: Yes, HSCCC is a suitable technique for the preparative separation of natural products like those found in Rhodiola. It has been successfully used to isolate other compounds from Rhodiola rosea with high purity.[4] The advantage of HSCCC is that it minimizes the loss of sample due to irreversible adsorption on a solid support.[4]
Q3: What are the best practices for solvent selection in recrystallization?
A3: The ideal recrystallization solvent should:
-
Completely dissolve the compound at high temperatures.
-
Have low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert to the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.[6][7]
Q4: How can I remove colored impurities from my this compound sample?
A4: Activated charcoal is commonly used to remove colored impurities.[6] The impure solid is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the solution is gently boiled for a few minutes. The hot solution is then filtered to remove the charcoal, which adsorbs the colored impurities.[6]
Data Presentation
Table 1: Comparison of Purification Techniques for Rhodiola Glycosides
| Technique | Stationary/Support Phase | Mobile Phase/Solvent System | Typical Purity Achieved | Typical Recovery | Reference |
| Adsorption Chromatography | Macroporous Resin (HPD-200) | Water (loading), Ethanol-Water (elution) | 92.21% | 48.82% | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid Partition | Ethyl acetate:Butanol:Water (3:2:5) | >97% | Not specified | [4] |
| Recrystallization | Not Applicable | Ethanol/Water | >99% | Varies | [1] |
Experimental Protocols
Protocol 1: Preparative Column Chromatography using Macroporous Resin
This protocol is adapted from a method used for the purification of Salidroside from Rhodiola rosea.[1]
-
Resin Preparation: Pre-treat the macroporous resin (e.g., HPD-200) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude this compound extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound compounds using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure.
Protocol 2: Recrystallization for Final Purification
This is a general protocol for recrystallization of a solid compound.[6][10]
-
Solvent Selection: Determine the optimal solvent or solvent mixture for this compound through small-scale solubility tests.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. Preparative purification of salidroside from Rhodiola rosea by two-step adsorption chromatography on resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. gilson.com [gilson.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of Rhodiocyanoside A by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Rhodiocyanoside A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency of the target analyte, in this case, this compound, by co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[4][5] Consequently, matrix effects can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to erroneous results.[1][4][6]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are classic symptoms of un-managed matrix effects.[1] The variable nature of biological or complex sample matrices can cause the extent of ion suppression or enhancement to differ between samples, leading to inconsistent results.[7] It is crucial to evaluate for the presence of matrix effects during method development and validation.[4][8]
Q3: How can I determine if my this compound analysis is suffering from matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard solution is infused into the LC eluent after the analytical column.[1][5] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[1][5]
-
Post-Extraction Spike: This is a quantitative method to determine the "matrix factor" (MF).[5][8] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of a standard solution at the same concentration in a neat solvent.[5] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5][8]
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective:
-
Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[1][9] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.[10]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[1][10] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use of an Internal Standard (IS): An appropriate internal standard can compensate for variability in matrix effects.[9] The gold standard is a stable isotope-labeled (SIL) internal standard of this compound, as it will have nearly identical chemical and physical properties and be affected by matrix effects in the same way as the analyte.[1][9][11][12]
Q5: Is a stable isotope-labeled (SIL) internal standard for this compound necessary?
A5: While not strictly mandatory in all cases, a SIL internal standard is highly recommended and considered the best practice for correcting matrix effects in quantitative bioanalysis.[1][11][13][14] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing the most accurate correction.[9][12] If a SIL-IS is not available, a structural analog may be used, but it may not compensate for matrix effects as effectively.[13]
Troubleshooting Guide
Issue 1: Low Signal Intensity and Poor Sensitivity for this compound
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | 1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound. 2. Improve sample cleanup using SPE or LLE to remove interfering phospholipids and other matrix components.[10] 3. Optimize chromatographic conditions to separate this compound from the suppression zone. |
| Inefficient Ionization | 1. Optimize MS source parameters (e.g., spray voltage, gas temperatures, and flow rates).[3] 2. Adjust the mobile phase pH or add modifiers to promote better ionization of this compound. |
Issue 2: Inconsistent and Irreproducible Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound into your workflow to compensate for sample-to-sample variations in matrix effects.[7][12] 2. If a SIL-IS is unavailable, use a structural analog that elutes close to this compound.[13] 3. Ensure your sample preparation is robust and consistent across all samples. |
| Sample Preparation Inconsistency | 1. Automate sample preparation steps where possible. 2. Thoroughly validate your sample preparation method for recovery and consistency. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike this compound at a known concentration (e.g., low, mid, and high QC levels) into the initial mobile phase or a suitable neat solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., plasma, urine). After the final extraction step, spike the extracts with this compound at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into the blank matrix before extraction at the same concentrations as Set A. This set is used to determine recovery.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Illustrative Quantitative Data
Table 1: Matrix Effect and Recovery Data for this compound
| QC Level | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spiked) | Mean Peak Area (Set C: Pre-Spiked) | Matrix Factor (B/A) | Recovery (%) (C/B)*100 |
| Low (10 ng/mL) | 150,000 | 95,000 | 80,000 | 0.63 | 84.2 |
| Mid (100 ng/mL) | 1,450,000 | 910,000 | 780,000 | 0.63 | 85.7 |
| High (500 ng/mL) | 7,200,000 | 4,600,000 | 3,950,000 | 0.64 | 85.9 |
In this example, a consistent matrix factor of ~0.63 indicates significant ion suppression. The recovery is acceptable at ~85%.
Visual Guides
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for quantitative matrix effect assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Support Center: Quantification of Cyanogenic Glycosides in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cyanogenic glycosides in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying cyanogenic glycosides?
A1: The primary challenges stem from the inherent instability of these compounds and the complexity of the matrices in which they are found. Key difficulties include:
-
Sample Preparation: Preventing the enzymatic hydrolysis of cyanogenic glycosides by endogenous enzymes (e.g., β-glucosidases) during extraction is critical.[1][2] Matrix components such as tannins, flavonoids, and chlorophyll can also interfere with analysis.[3][4]
-
Analyte Stability: Cyanogenic glycosides can degrade during sample processing and analysis, leading to inaccurate quantification.
-
Chromatographic Separation: Achieving baseline separation of structurally similar cyanogenic glycosides, particularly isomers, can be challenging.
-
Availability of Standards: The lack of commercially available, pure analytical standards for all known cyanogenic glycosides can limit accurate quantification.[5]
-
Matrix Effects in MS Detection: Complex sample matrices can cause ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy.[6]
Q2: How can I prevent the degradation of cyanogenic glycosides during sample extraction?
A2: To minimize enzymatic degradation, it is crucial to inactivate endogenous enzymes quickly. This can be achieved by:
-
Solvent Extraction: Immediately homogenizing the fresh sample material in a solvent such as methanol or ethanol, which can denature enzymes.
-
Heat Treatment: Briefly heating the sample (e.g., boiling or microwaving) can effectively inactivate enzymes. For instance, increasing the heating temperature and reducing the heating time during extraction has been shown to diminish the effect of emulsin, an enzyme that hydrolyzes amygdalin.[7]
-
Acidification: Lowering the pH of the extraction solvent can also help to inactivate enzymes.
Q3: My sample extracts are highly pigmented. How can I clean them up before HPLC or LC-MS analysis?
A3: Pigments and other interfering compounds can be removed using various sample cleanup techniques:
-
Solid-Phase Extraction (SPE): SPE cartridges can effectively remove interfering substances. C18 cartridges are commonly used for this purpose.
-
Adsorbents: Treating the extract with polyvinylpolypyrrolidone (PVPP) or activated carbon can help remove pigments and phenolic compounds.[4][6]
-
Macroporous Adsorption Resins: These have been used for the adsorption and separation of specific cyanogenic glycosides like amygdalin from crude extracts.[7]
Q4: I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?
A4: Poor chromatography can be due to several factors:
-
Column Choice: Ensure you are using an appropriate column. C18 columns are widely used for cyanogenic glycoside analysis.[7]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and any additives (e.g., formic acid, acetic acid), should be optimized for your specific analytes.
-
Flow Rate and Temperature: These parameters can significantly impact separation. Methodical optimization is key.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Matrix Interference: Co-eluting matrix components can interfere with peak shape. Improved sample cleanup may be necessary.
Q5: What is the difference between direct and indirect quantification of cyanogenic glycosides?
A5:
-
Direct Quantification: This involves the direct measurement of the intact cyanogenic glycoside molecules, typically using chromatographic methods like HPLC or LC-MS.[5] This approach allows for the quantification of individual cyanogenic glycosides.
-
Indirect Quantification: This method measures the amount of hydrogen cyanide (HCN) released after the complete hydrolysis (either acidic or enzymatic) of the cyanogenic glycosides.[3][5] This provides a measure of the total cyanogenic potential of the sample but does not distinguish between different cyanogenic glycosides.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Increase extraction time, use a more efficient extraction technique (e.g., sonication, shaking, refluxing), or optimize the extraction solvent.[6] |
| Analyte Degradation | Inactivate endogenous enzymes immediately upon sample collection (e.g., by freezing, boiling, or using an organic solvent).[1][7] Ensure extraction and analysis conditions are mild to prevent chemical degradation. |
| Poor SPE Recovery | Optimize the SPE protocol, including the choice of sorbent, conditioning, loading, washing, and elution steps. |
| Adsorption to Labware | Use silanized glassware or polypropylene tubes to minimize adsorption of analytes. |
Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Sample Heterogeneity | Ensure the sample is thoroughly homogenized before taking a subsample for extraction. |
| Incomplete Enzyme Inactivation | Verify that the method used for enzyme inactivation is effective for the specific sample matrix. |
| Variable Hydrolysis (Indirect Methods) | Ensure complete hydrolysis by optimizing the enzyme concentration, incubation time, and temperature. For acidic hydrolysis, optimize the acid concentration and heating time.[3] |
| Instrumental Variability | Check the performance of the analytical instrument (e.g., HPLC pump, injector, detector) and perform regular maintenance and calibration. |
Experimental Protocols
General Protocol for Extraction and HPLC-UV Analysis
-
Sample Preparation:
-
Homogenize 1 g of fresh plant material in 10 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
If the extract is pigmented, pass it through a C18 SPE cartridge pre-conditioned with methanol and water.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 215 nm
-
Column Temperature: 30 °C
-
Protocol for Total Cyanide Determination (Indirect Method)
-
Enzymatic Hydrolysis:
-
To 1 mL of the sample extract, add a buffer solution (e.g., phosphate buffer, pH 6.0).
-
Add a known amount of a suitable β-glucosidase (e.g., from almonds).
-
Incubate at a controlled temperature (e.g., 37 °C) for a sufficient time to ensure complete hydrolysis.
-
-
Cyanide Quantification:
Visualizations
References
- 1. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
- 2. Plant cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cyanogenic Compounds in Edible Plants by Ion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
Technical Support Center: Rhodiocyanoside A Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Rhodiocyanoside A during storage. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are based on the general chemical properties of cyanogenic glycosides and established best practices for handling similar compounds. For critical applications, it is highly recommended to perform specific stability studies for this compound under your laboratory's conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term stability, solid this compound should be stored at -20°C or lower. This minimizes the rates of potential hydrolytic and oxidative degradation reactions. For short-term storage, refrigeration at 2-8°C is acceptable, provided the material is kept dry.
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound are more susceptible to degradation than the solid compound. If you need to store it in solution, it is recommended to:
-
Use a high-purity, anhydrous solvent such as DMSO.[]
-
Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for maximum stability.
Q3: Is this compound sensitive to light?
Many glycosidic compounds are sensitive to light (photodegradation). While specific data for this compound is unavailable, it is best practice to protect it from light. Store both solid samples and solutions in amber-colored vials or wrap containers in aluminum foil.
Q4: What is the ideal pH range for storing this compound in solution?
Cyanogenic glycosides are generally most stable in slightly acidic to neutral conditions (pH 4-7).[2] Alkaline conditions (pH > 7) can promote hydrolysis of the glycosidic bond and the nitrile group. It is advisable to use a buffered solution within the optimal pH range if aqueous solutions are required for your experiments.
Q5: Can enzymes degrade this compound?
Yes, if your sample is a plant extract, it may contain endogenous β-glucosidases that can enzymatically hydrolyze this compound.[3][4][5] This process, known as cyanogenesis, releases hydrogen cyanide and the corresponding aglycone.[6][7] To prevent enzymatic degradation in extracts, it is crucial to use appropriate extraction and purification methods to remove or inactivate these enzymes. For the pure compound, ensure it is not contaminated with any enzymatic material.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or purity over time. | Improper storage temperature. | Store solid this compound at -20°C or below and solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Exposure to light. | Always store this compound in light-protecting containers (e.g., amber vials). | |
| Hydrolysis due to pH. | If in solution, ensure the pH is maintained between 4 and 7. Use buffered solutions where appropriate. | |
| Enzymatic degradation. | If working with plant extracts, consider heat treatment or other methods to inactivate endogenous enzymes. Ensure the purified compound is free from enzymatic contamination. | |
| Variability in experimental results. | Inconsistent sample handling. | Follow a standardized protocol for sample preparation and storage. Minimize the time samples are kept at room temperature. |
| Degradation during experimental procedures. | Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, incubation time). | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Compound degradation. | Characterize the degradation products using techniques like mass spectrometry to understand the degradation pathway. Optimize storage and handling to minimize their formation. |
Quantitative Data on the Stability of Cyanogenic Glycosides (for Reference)
| Compound | Condition | Observation | Reference |
| Amygdalin | Storage in solution under mild basic conditions | Epimerizes to neoamygdalin. | [8][9] |
| Thermally stable up to 250°C (solid). | [10] | ||
| Enzymatic hydrolysis | Optimal at 20-40°C. | [9] | |
| Linamarin | Enzymatic hydrolysis | Optimal at 25°C and pH 5.5-6.0. | [11] |
| In vitro degradation by Rhodotorula glutinis | 95% degradation in 7 days at 28°C. | [12] | |
| Dhurrin | Hydrolysis in solution | Half-life of 1.2 hours at pH 8.6 (25°C) and 530 days at pH 4 (25°C). | [2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, pH, light exposure) over time.
Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of various pH values (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 analytical column
-
Temperature-controlled chambers/incubators
-
Light-protecting and transparent vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solution, prepare aliquots in vials for each storage condition to be tested (e.g., different temperatures, pH values, light/dark).
-
-
Storage:
-
Place the vials in the respective temperature-controlled chambers and/or light conditions.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each condition for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) and a C18 column.
-
Set the UV detector to a wavelength appropriate for this compound.
-
Inject a known volume of the sample from each time point.
-
Record the chromatograms and integrate the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Protocol 2: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the potential degradation products of this compound.
Materials:
-
Degraded samples of this compound from the stability study.
-
LC-MS system (e.g., with ESI or APCI source and a high-resolution mass analyzer like TOF or Orbitrap).
-
C18 analytical column.
-
HPLC-grade solvents.
Methodology:
-
Sample Analysis:
-
Inject the degraded sample into the LC-MS system using the same chromatographic conditions as in the HPLC stability study.
-
-
Data Acquisition:
-
Acquire mass spectra in both positive and negative ion modes.
-
Perform MS/MS fragmentation of the parent ion (this compound) and any new peaks that appear in the chromatogram of the degraded sample.
-
-
Data Interpretation:
-
Determine the mass-to-charge ratio (m/z) of the degradation products.
-
Analyze the fragmentation patterns to elucidate the chemical structures of the degradation products. This can help in understanding the degradation pathway.[13]
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
- 5. Plant cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 8. Amygdalin - Wikipedia [en.wikipedia.org]
- 9. wjpls.org [wjpls.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. In vitro degradation of linamarin by microorganisms isolated from cassava wastewater treatment lagoons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
optimizing mobile phase for better separation of Rhodiola glycosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the mobile phase for better separation of Rhodiola glycosides, such as salidroside, tyrosol, rosavin, rosarin, and rosin, using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic separation of Rhodiola glycosides.
Q1: Why am I seeing poor resolution between the rosavin, rosarin, and rosin peaks?
A1: The rosavins (rosavin, rosarin, and rosin) are structurally similar cinnamyl alcohol glycosides, which makes their separation challenging. Poor resolution is often a result of a suboptimal mobile phase.
-
Issue: The organic solvent concentration in your mobile phase may not be optimal. The elution of these compounds is highly sensitive to the percentage of the organic modifier.
-
Solution:
-
Adjust the Gradient: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration over a longer period can significantly improve the resolution of closely eluting peaks.
-
Modify Isocratic Composition: If using an isocratic method, systematically adjust the ratio of your aqueous and organic phases in small increments (e.g., 1-2%).
-
Switch Organic Solvent: Acetonitrile generally provides sharper peaks and has a stronger elution strength than methanol.[1] If you are using methanol, switching to acetonitrile, or even using a ternary mixture of water, acetonitrile, and methanol, can alter the selectivity and improve separation.[2]
-
Q2: My salidroside peak is showing significant tailing. What could be the cause?
A2: Peak tailing for phenolic compounds like salidroside is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Issue: The acidic nature of the phenolic hydroxyl groups in salidroside can lead to interactions with residual silanols on the C18 column packing material.
-
Solution:
-
Acidify the Mobile Phase: Adding a small amount of acid, such as formic acid or phosphoric acid (typically 0.1%), to the aqueous component of your mobile phase can suppress the ionization of the phenolic hydroxyl groups.[3][4] This minimizes their interaction with the stationary phase and results in more symmetrical peaks.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is consistently maintained.[5] For reproducible results, the pH should be at least 2 pH units away from the analyte's pKa.[6]
-
Consider Methanol: Methanol can sometimes reduce peak tailing for phenolic compounds due to its hydrogen bonding capabilities.[1]
-
Q3: The retention times for my analytes are drifting between injections. Why is this happening?
A3: Retention time drift can be caused by several factors, often related to the column not being properly equilibrated or changes in the mobile phase composition over time.
-
Issue: Insufficient column equilibration between gradient runs is a frequent cause of retention time variability.
-
Solution:
-
Increase Equilibration Time: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using buffers, make sure they are fully dissolved to prevent precipitation when mixed with the organic solvent.[5] For gradient elution, it's crucial that the solvents are miscible in all proportions to avoid pump issues.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect solvent viscosity and lead to shifts in retention times.
-
Q4: I am not getting a stable baseline, especially during a gradient run. What should I do?
A4: An unstable baseline in gradient elution is often due to the differing UV absorbance of the mobile phase components at the detection wavelength.
-
Issue: The organic solvent (e.g., acetonitrile or methanol) and the aqueous phase (especially if it contains additives like acid) may have different UV absorbance profiles.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and additives to minimize impurities that can contribute to baseline noise.
-
Choose an Appropriate Wavelength: Select a detection wavelength where the mobile phase components have minimal absorbance. For Rhodiola glycosides, wavelengths around 254 nm are commonly used.
-
Solvent Quality: Acetonitrile has a lower UV cutoff than methanol, which can result in a flatter baseline at lower wavelengths.[2]
-
Premix Mobile Phase: If possible for your instrument, premixing the mobile phase components can sometimes help, although this is not feasible for gradient elution.
-
Data Presentation: Mobile Phase Composition Comparison
The following table summarizes different mobile phase compositions from published methods for the separation of Rhodiola glycosides. This allows for a comparison of starting conditions for method development.
| Key Glycosides Separated | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Reference |
| Salidroside, Rosarin, Rosavin, Rosin | C18 | Water with 0.1% Formic Acid | Acetonitrile | Not specified, but a gradient is implied | [7] |
| Salidroside, Rosarin, Rosavin, Rosin | C18 | Water | Acetonitrile | Gradient: 7.5% B to 20% B over 45 min | [8] |
| Salidroside, Rosarin, Rosavin, Rosin, Rosiridin | C18 | Phosphate Buffer | Acetonitrile | Gradient system | [9] |
| Rhodiosin, Herbacetin (Flavonoids) | C18 | Water | Acetonitrile | Gradient: 17% B to 28% B in 10 min, then to 50% B in 5 min | [10] |
Experimental Protocols
Protocol 1: General Method for Mobile Phase Optimization
This protocol outlines a systematic approach to developing and optimizing a mobile phase for the separation of Rhodiola glycosides.
1. Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Scouting Gradient:
-
Run a broad linear gradient from 5% to 95% Acetonitrile over 30 minutes.
-
This initial run will help determine the approximate elution time and organic solvent concentration required for the last eluting compound of interest.
3. Gradient Optimization:
-
Based on the scouting run, design a more focused gradient. For example, if all target analytes elute between 10 and 20 minutes (corresponding to 30-60% Acetonitrile), create a shallower gradient in this range, such as:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B (for column wash)
-
30-35 min: 90% B
-
35-40 min: Re-equilibration at 10% B
-
4. pH and Additive Adjustment:
-
If peak tailing is observed for phenolic compounds like salidroside, ensure the mobile phase is acidified (0.1% formic or phosphoric acid is a good starting point).
-
If using a buffer, start with a low concentration (e.g., 10-25 mM) to avoid precipitation with the organic solvent.[5]
5. Solvent Comparison:
-
Repeat the optimized gradient using methanol as Mobile Phase B to compare selectivity and resolution. Acetonitrile often gives better peak shapes, but methanol can offer different selectivity which might be advantageous for co-eluting peaks.[2]
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in Rhodiola glycoside analysis.
Caption: Experimental workflow for mobile phase optimization.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 6. moravek.com [moravek.com]
- 7. Qualitative and Quantitative Analysis of Different Rhodiola rosea Rhizome Extracts by UHPLC-DAD-ESI-MSn [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low recovery of Rhodiocyanoside A during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Rhodiocyanoside A, particularly focusing on issues related to low recovery.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can stem from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving the root causes.
Q1: I am experiencing a significant loss of this compound during the initial extraction phase. What are the potential causes and solutions?
A1: Low yield from the initial extraction can be due to incomplete extraction or degradation of the target compound.
-
Incomplete Extraction: The choice of solvent and extraction method is critical.[1] Consider the polarity of this compound and the composition of the plant matrix.
-
Troubleshooting Steps:
-
Solvent Optimization: Experiment with a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, methanol, water) or mixtures thereof.[1][2] A sequential extraction from non-polar to polar solvents can help in preliminary fractionation.
-
Extraction Method: If using maceration, consider switching to more efficient methods like sonication or Soxhlet extraction to enhance the extraction efficiency.
-
Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
-
-
Degradation: this compound might be sensitive to heat, light, or pH changes.
-
Troubleshooting Steps:
-
Temperature Control: Avoid high temperatures during extraction. If using methods that involve heat, such as Soxhlet, perform it under reduced pressure to lower the boiling point of the solvent.
-
Light Protection: Conduct the extraction in amber-colored glassware or protect the setup from direct light.
-
pH Monitoring: The pH of the extraction solvent could potentially affect the stability of the glycosidic bond in this compound. Maintain a neutral pH unless literature suggests otherwise for improved stability or extraction.
-
-
Q2: My recovery is low after partitioning the crude extract between immiscible solvents. How can I improve this step?
A2: Losses during liquid-liquid partitioning are often due to the compound's distribution between the two phases or emulsion formation.
-
Suboptimal Partition Coefficient: this compound may have significant solubility in both the organic and aqueous phases, leading to incomplete separation.
-
Troubleshooting Steps:
-
Solvent System Selection: Carefully select the solvent pair for partitioning. A common approach is to partition a methanolic extract between water and a non-polar solvent like hexane to remove lipids, followed by extraction with a medium-polarity solvent like ethyl acetate.[2]
-
Salting Out: Adding a neutral salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of organic compounds and drive them into the organic phase.
-
-
-
Emulsion Formation: The presence of surfactants or particulate matter in the extract can lead to the formation of a stable emulsion, trapping your compound of interest.
-
Troubleshooting Steps:
-
Centrifugation: Centrifuging the mixture can help to break the emulsion.
-
Filtration: Filtering the crude extract before partitioning can remove particulate matter.
-
-
Q3: I am losing a significant amount of this compound during column chromatography. What are the likely causes and how can I mitigate them?
A3: Low recovery during column chromatography can be attributed to irreversible adsorption onto the stationary phase, co-elution with other compounds, or degradation on the column.
-
Irreversible Adsorption: The compound may bind too strongly to the stationary phase.
-
Troubleshooting Steps:
-
Stationary Phase Choice: If using silica gel, which is acidic, consider switching to a neutral stationary phase like alumina or a bonded phase like C18 (reverse-phase).
-
Mobile Phase Modification: Adding a small amount of a competitive binder (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase can reduce tailing and irreversible adsorption.
-
-
-
Co-elution: The compound of interest may be eluting with other impurities, making its isolation difficult and leading to apparent low recovery in the pure fraction.
-
Troubleshooting Steps:
-
Gradient Optimization: Develop a focused gradient for your flash chromatography or HPLC to improve the resolution between your target compound and impurities.[2]
-
Alternative Chromatography Techniques: Consider high-speed counter-current chromatography (HSCCC), which avoids solid stationary phases and can reduce irreversible adsorption.[3] For the purification of other compounds from Rhodiola rosea, HSCCC has been shown to reduce losses.[3]
-
-
-
On-Column Degradation: The stationary phase's chemical properties (e.g., acidity of silica) can cause degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Deactivate Stationary Phase: For silica gel, you can try to deactivate it by washing it with a solvent containing a small amount of water.
-
Faster Elution: Use a stronger mobile phase to elute the compound more quickly, minimizing its contact time with the stationary phase.
-
-
Frequently Asked Questions (FAQs)
Q: What type of chromatography is best suited for this compound purification?
A: The choice of chromatography depends on the scale and the preceding purification steps. For initial cleanup, flash chromatography on silica gel or a C18 reversed-phase material is common. For final purification, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column often provides the best resolution. High-Speed Counter-Current Chromatography (HSCCC) is also a powerful technique for natural product isolation as it eliminates the solid support, thereby preventing irreversible adsorption.[3]
Q: Could the low recovery be due to the instability of this compound?
Q: Are there any specific resins that have been successfully used for purifying similar compounds from Rhodiola species?
A: Yes, for the preparative purification of salidroside, another compound from Rhodiola rosea, macroporous adsorption resins like HPD-200 have been used effectively.[4] This type of resin could be explored for the initial enrichment of this compound from the crude extract.
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guideline for enriching this compound from a crude extract.
-
Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a solvent compatible with the SPE mobile phase (e.g., methanol-water mixture) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to elute highly polar impurities.
-
Elution: Elute the fraction containing this compound with a stronger solvent (e.g., a higher percentage of methanol or acetonitrile in water).
-
Analysis: Analyze the collected fractions by TLC or HPLC to determine which fraction contains the highest concentration of the target compound.
Quantitative Data Summary
While specific recovery data for this compound is scarce in the provided search results, the following table presents recovery data for a related compound, salidroside, from Rhodiola rosea using a two-step adsorption chromatography method.[4] This can serve as a benchmark for what might be achievable.
| Compound | Purification Method | Purity Achieved | Overall Recovery | Reference |
| Salidroside | Two-step adsorption chromatography on HPD-200 resin | 92.21% | 48.82% | [4] |
Visualizations
Troubleshooting Workflow for Low Recovery
Caption: A flowchart for troubleshooting low recovery of this compound.
General Purification Workflow
Caption: A general workflow for the purification of this compound.
References
common issues in the analysis of plant-derived glycosides and solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with plant-derived glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during extraction, purification, and analysis.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experimental work.
Issue 1: Low Yield of Glycosides During Extraction
Q: My extraction protocol is resulting in a very low yield of the target glycoside. What are the possible causes and how can I improve the yield?
A: Low recovery of glycosides can stem from several factors, from the choice of solvent to the handling of the plant material. Here are common causes and potential solutions:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. Glycosides, with their sugar moieties, are generally polar.
-
Solution: Employ polar solvents. A mixture of methanol and water (e.g., 70-80% methanol) is often a good starting point.[1] The optimal ratio may need to be adjusted based on the specific glycoside and plant matrix. Forcing the extraction of polar glycosides with non-polar solvents will result in poor recovery.
-
-
Enzymatic Degradation: Plant tissues contain endogenous enzymes, such as β-glucosidases, which can hydrolyze the glycosidic bond, cleaving the sugar from the aglycone and reducing the yield of the intact glycoside.[2]
-
Solution: Inhibit enzymatic activity. Immediately freeze fresh plant material in liquid nitrogen after harvesting and store it at -80°C until extraction.[2] During the extraction process, using cold solvents and keeping the samples on ice can minimize enzymatic activity.[2] Alternatively, briefly boiling the plant material can denature these enzymes.
-
-
Hydrolysis of Glycosidic Bonds: The glycosidic linkage is susceptible to hydrolysis under acidic or strongly basic conditions, as well as high temperatures.[1][3]
-
Solution: Maintain a neutral pH during extraction and avoid excessive heat.[4] If heating is necessary to improve extraction efficiency, use moderate temperatures and shorter durations. The stability of glycosides is dependent on their chemical structure, temperature, pH, light, oxygen, and the type of solvent.[3]
-
-
Insufficient Solvent-to-Sample Ratio: If the volume of the extraction solvent is too low, it may become saturated with the target compound and other co-extractives, leading to incomplete extraction.[1]
-
Solution: Increase the volume of the extraction solvent. Experiment with different solvent-to-sample ratios to find the optimal condition for your specific application.
-
Workflow for Optimizing Glycoside Extraction
Caption: A workflow for optimizing the extraction of plant-derived glycosides.
Issue 2: Co-elution of Compounds in HPLC Analysis
Q: I am observing peaks that are not fully resolved in my HPLC chromatogram. How can I address this co-elution issue?
A: Co-elution, where two or more compounds elute at the same time, is a common challenge in the analysis of complex plant extracts. Here are several strategies to improve peak resolution:
-
Modify the Mobile Phase:
-
Change the Solvent Strength: For reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve separation.[5]
-
Alter the Selectivity: Switching the organic solvent (e.g., from methanol to acetonitrile, or vice versa) can change the elution order and improve resolution by altering the interactions between the analytes and the stationary phase.[5]
-
Adjust the pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of acidic or basic analytes and impurities, thereby affecting their retention and selectivity.[5]
-
-
Change the Stationary Phase:
-
Different Column Chemistry: If adjusting the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a cyano column) can provide different selectivity.[6]
-
HILIC Columns: For very polar glycosides that have poor retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.[6]
-
-
Optimize Other Chromatographic Parameters:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with a wider range of polarities.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can affect selectivity.
-
Troubleshooting Logic for HPLC Co-elution
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Rhodiocyanoside A and Salidroside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds derived from Rhodiola species: Rhodiocyanoside A and Salidroside. While both compounds are sourced from the same genus of medicinal plants, the available scientific literature reveals a significant disparity in the depth of research into their respective anti-inflammatory activities. Salidroside has been extensively studied, with a well-documented broad-spectrum anti-inflammatory profile. In contrast, research on this compound is limited, with current evidence pointing towards a more specific anti-allergic and anti-inflammatory role.
Salidroside: A Potent and Broad-Spectrum Anti-inflammatory Agent
Salidroside, a phenylethanoid glycoside, has been the subject of numerous studies demonstrating its potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action are well-characterized and involve the modulation of key signaling pathways that regulate the inflammatory response.
Key Anti-inflammatory Activities of Salidroside:
-
Inhibition of Pro-inflammatory Cytokines: Salidroside has been shown to significantly reduce the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory conditions.[1][2][3]
-
Suppression of Inflammatory Mediators: It effectively inhibits the production of other inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
-
Modulation of Signaling Pathways: The anti-inflammatory effects of salidroside are largely attributed to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5][6] These pathways are central to the transcriptional regulation of a wide array of genes involved in inflammation.
This compound: An Emerging Compound with Anti-allergic Properties
This compound is a cyanoglycoside that has been isolated from Rhodiola quadrifida. The available research on its biological activity is not as extensive as that for salidroside. However, initial studies indicate that it possesses anti-allergic and, by extension, anti-inflammatory properties.
Key Anti-inflammatory Activities of this compound:
-
Inhibition of Histamine Release: this compound has been found to inhibit the release of histamine from rat peritoneal exudate cells that have been sensitized with anti-DNP IgE.[1] Histamine is a key mediator of allergic inflammatory reactions.
-
Inhibition of Passive Cutaneous Anaphylaxis (PCA): In animal models, this compound has been shown to inhibit the passive cutaneous anaphylaxis (PCA) reaction, further supporting its anti-allergic potential.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the anti-inflammatory effects of Salidroside. Due to the limited research on this compound, a direct quantitative comparison is not currently possible.
Table 1: Anti-inflammatory Activity of Salidroside
| Inflammatory Mediator | Model System | Treatment Concentration/Dose | Inhibition (%) / Effect | Reference |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | Varies by study | Significant reduction | [1] |
| IL-1β | DSS-induced colitis in mice | Varies by study | Significant reduction | [1] |
| IL-6 | TNF-α-induced CMECs | Varies by study | Significant reduction | [4] |
| NF-κB activation | LPS-stimulated RAW264.7 cells | Varies by study | Inhibition of p65 phosphorylation | [7] |
| p38 MAPK activation | DSS-induced colitis in mice | Varies by study | Inhibition of p38 phosphorylation | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Inflammatory Mediator/Model | Model System | Treatment Concentration/Dose | Inhibition (%) / Effect | Reference |
| Histamine Release | Rat peritoneal exudate cells | Not specified | Inhibitory activity | [1] |
| Passive Cutaneous Anaphylaxis | Rats | Not specified | Inhibitory activity | [1] |
Experimental Protocols
Salidroside: LPS-Induced Inflammation in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of salidroside for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the cell culture to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a 24-hour incubation period, the cell supernatant is collected to measure the levels of TNF-α, IL-6, and NO using ELISA kits and the Griess reagent, respectively.
-
Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38, ERK, JNK) pathways via Western blotting to determine the mechanism of action.
This compound: Inhibition of Histamine Release
-
Cell Collection: Peritoneal exudate cells are collected from rats.
-
Sensitization: The cells are sensitized with anti-dinitrophenyl (DNP) IgE antibody.
-
Treatment: The sensitized cells are treated with this compound at various concentrations.
-
Antigen Challenge: The cells are then challenged with the DNP-human serum albumin (HSA) antigen to induce histamine release.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric assay.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the known signaling pathway for salidroside's anti-inflammatory action and a general experimental workflow for assessing anti-inflammatory activity.
Caption: Salidroside inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Conclusion
References
- 1. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Rhodiola plants: Chemistry and biological activity" by H.-M. Chiang, H.-C. Chen et al. [jfda-online.com]
- 3. Rhodiola plants: Chemistry and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H17NO6 | CID 6442274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rhodiocyanoside A and Quercetin on Mast Cells: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two natural compounds, Rhodiocyanoside A and Quercetin, and their effects on mast cell activity. Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses through the release of potent mediators.[1][2][3] Understanding how to modulate their function is a key area of research for the development of novel therapeutics for a range of disorders, from allergies to chronic inflammatory diseases.
Overview of Compounds
This compound is a cyanoglycoside isolated from plants of the Rhodiola genus. Studies have indicated that constituents from Rhodiola sacra possess inhibitory effects on histamine release from rat peritoneal mast cells, suggesting a potential role as a mast cell stabilizer.[4]
Quercetin is a widely distributed flavonoid found in many fruits, vegetables, and grains.[5][6] It is renowned for its anti-inflammatory, antioxidant, and anti-allergic properties.[7][8] Extensive research has demonstrated its ability to inhibit the release of histamine and other pro-inflammatory mediators from mast cells, making it a benchmark compound in mast cell research.[9][10]
Quantitative Comparison of Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and Quercetin on mast cell degranulation and cytokine release.
Table 1: Comparative Effects on Mast Cell Degranulation
| Compound | Cell Line | Stimulant | Assay | Key Findings | Reference |
| This compound | Rat Peritoneal Exudate Cells | Antigen-Antibody Reaction | Histamine Release | Inhibited histamine release.[4] | [4] |
| Quercetin | RBL-2H3 | Thapsigargin (TG) | β-hexosaminidase Release | IC50 of 0.34 μM (1-hour pre-treatment).[11][12] | [11][12] |
| Quercetin | LAD2 | Compound 48/80 | β-hexosaminidase & Histamine Release | Significantly inhibited release.[5][13] | [5][13] |
| Quercetin | HMC-1 | PMA + A23187 | Mediator Release | Inhibited mast cell degranulation.[14] | [14] |
| Quercetin | BMMC | Antigen | TNF Release | Significantly inhibited TNF release.[7] | [7] |
Note: Direct comparative studies with quantitative IC50 values for this compound on specific mast cell lines are limited in the currently available literature. The data for this compound is based on the general inhibitory activity of the plant extract's constituents.
Table 2: Comparative Effects on Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine(s) Inhibited | Key Findings | Reference |
| Quercetin | HMC-1 | PMA + A23187 | TNF-α, IL-1β, IL-6, IL-8 | Decreased gene expression and production of all tested cytokines.[14] | [14] |
| Quercetin | LAD2 | IgE-mediated | TNF-α, IL-13, MCP-1 | Inhibited the release of cytokines in the serum of chronic urticaria mouse models.[15] | [15] |
| Quercetin | HMC-1 | PMA + A23187 | TNF-α, IL-6, IL-8 | More effective than cromolyn at inhibiting cytokine release.[9] | [9] |
Mechanisms of Action & Signaling Pathways
Both compounds stabilize mast cells, but they achieve this through distinct molecular mechanisms. Quercetin has been extensively studied, revealing a multi-targeted approach to inhibiting mast cell activation.
Quercetin: Quercetin exerts its inhibitory effects through several key signaling pathways:
-
Inhibition of NF-κB Pathway: Quercetin attenuates the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[14][16] It achieves this by inhibiting the phosphorylation of IKKα/β and IκB.[5]
-
Modulation of MAPK Pathway: It inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), another crucial pathway for cytokine production.[14][16]
-
PI3K/AKT Pathway Inhibition: Quercetin has been shown to interfere with the PI3K/AKT signaling cascade, which is involved in mast cell activation and survival.[7][15]
-
CLM-1 Agonism: Recent studies show quercetin can act as an agonist for the CMRF35-like molecule-1 (CLM-1), an inhibitory receptor on mast cells.[5][13][17] Binding to CLM-1 leads to SHP-1 phosphorylation, which in turn inhibits downstream signaling pathways like MyD88/IKK/NF-κB and PI3K/AKT, ultimately suppressing MRGPRX2-mediated mast cell degranulation.[5][18]
This compound: The precise signaling pathways modulated by this compound in mast cells are not as well-elucidated as those for quercetin. The primary evidence points to its ability to inhibit histamine release following an antigen-antibody reaction, suggesting it interferes with the early stages of IgE-mediated degranulation.[4] Further research is required to pinpoint its specific molecular targets within the mast cell activation cascade.
Below is a diagram illustrating the known inhibitory points of Quercetin within the mast cell signaling cascade.
Caption: Quercetin's inhibitory mechanisms on mast cell signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the effects of these compounds on mast cells.
Protocol 1: Mast Cell Culture (RBL-2H3)
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a common model for mast cell studies.
-
Culture Medium: Cells are typically cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days to maintain logarithmic growth. For experiments, cells are seeded into appropriate plates (e.g., 24-well or 96-well) and allowed to adhere overnight.
Protocol 2: β-Hexosaminidase Release Assay (Degranulation Assay)
-
Sensitization (for IgE-mediated): RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL).
-
Washing: The following day, cells are washed twice with Siraganian buffer (or Tyrode's buffer) to remove unbound IgE.
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Quercetin) or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Stimulation: Degranulation is induced by adding a stimulant such as DNP-human serum albumin (HSA) for IgE-mediated activation, or a non-IgE stimulant like Compound 48/80, thapsigargin, or PMA + A23187.
-
Supernatant Collection: After incubation (e.g., 30-60 minutes), the plates are centrifuged, and the supernatant is collected.
-
Lysis: The remaining cells are lysed with a detergent (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: An aliquot of the supernatant and the cell lysate is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5).
-
Measurement: The reaction is stopped with a stop buffer (e.g., Na2CO3/NaHCO3 buffer), and the absorbance is read at 405 nm.
-
Calculation: The percentage of degranulation is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate).
References
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
- 3. Nitric oxide: a regulator of mast cell activation and mast cell-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive constituents of Chinese natural medicines. IV. Rhodiolae radix. (2).: On the histamine release inhibitors from the underground part of Rhodiola sacra (Prain ex Hamet) S. H. Fu (Crassulaceae): chemical structures of rhodiocyanoside D and sacranosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of polyphenols on mast cells with special emphasis on the effect of quercetin and luteolin [ceji.termedia.pl]
- 7. Quercetin and Resveratrol Differentially Decrease Expression of the High-Affinity IgE Receptor (FcεRI) by Human and Mouse Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of polyphenols on mast cells with special emphasis on the effect of quercetin and luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pearls Quercetin - Cogence® [cogenceimmunology.com]
- 10. mdpi.com [mdpi.com]
- 11. hxjww.com [hxjww.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway | Semantic Scholar [semanticscholar.org]
- 14. Quercetin inhibits expression of inflammatory cytokines through attenuation of NF-kappaB and p38 MAPK in HMC-1 human mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin Alleviates Chronic Urticaria by Negatively Regulating IgE-Mediated Mast Cell Activation Through CD300f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Antiallergic Effects of Rhodiocyanoside A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Rhodiocyanoside A's antiallergic effects against established compounds, Quercetin and Cromolyn Sodium. This document synthesizes available experimental data on their performance in various cell lines, outlines detailed experimental protocols, and visualizes key cellular pathways.
Executive Summary
This compound, a cyanoglycoside isolated from Rhodiola quadrifida, has demonstrated potential as an antiallergic agent by inhibiting histamine release from mast cells. This guide compares its efficacy with the well-known flavonoid, Quercetin, and the mast cell stabilizer, Cromolyn Sodium. While direct comparative studies are limited, this guide consolidates existing data from rat peritoneal mast cells and the rat basophilic leukemia (RBL-2H3) cell line to provide a preliminary assessment. The data suggests that while this compound is active, further quantitative studies are required to fully elucidate its potency relative to established compounds.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative and qualitative data on the inhibitory effects of this compound, Quercetin, and Cromolyn Sodium on mast cell degranulation. It is important to note that the experimental conditions and cell types are not uniform across all studies, which should be considered when interpreting the data.
Table 1: Inhibition of Histamine Release in Rat Peritoneal Mast Cells
| Compound | Concentration | Inhibition of Histamine Release | IC50 Value | Citation(s) |
| This compound | Not Specified | Inhibitory Activity Observed | Not Determined | [1] |
| Quercetin | 10 µM | ~75% inhibition | Not explicitly stated for histamine in this study, but effective in micromolar concentrations | [2] |
| Cromolyn Sodium | 1-30 µM | Concentration-dependent inhibition | 6 µM | [1][3] |
Table 2: Inhibition of Degranulation in RBL-2H3 Cells
| Compound | Assay | IC50 Value | Citation(s) |
| This compound | Not Available | Not Determined | |
| Quercetin | β-Hexosaminidase Release (1-hour pretreatment) | 0.34 µM | |
| Cromolyn Sodium | Not Available | Not Determined |
Note: No direct experimental data was found for the effects of this compound in RAW 264.7 (macrophage) or HaCaT (keratinocyte) cell lines. Anti-inflammatory and anti-allergic compounds typically modulate cytokine release in these cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols for the key experiments cited in this guide.
Rat Peritoneal Mast Cell Histamine Release Assay
This assay is a classical method to screen for compounds that inhibit mast cell degranulation.
-
Cell Isolation: Peritoneal cells are collected from rats by lavage with a buffered salt solution. Mast cells are then purified from this mixture, often by density gradient centrifugation.
-
Sensitization: The isolated mast cells are sensitized by incubation with anti-dinitrophenyl (DNP) IgE antibody for a specified period (e.g., 2 hours) at 37°C. This allows the IgE antibodies to bind to the FcεRI receptors on the mast cell surface.
-
Compound Incubation: The sensitized mast cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Quercetin, Cromolyn Sodium) or vehicle control for a defined time (e.g., 30 minutes) at 37°C.
-
Antigen Challenge: Degranulation is induced by challenging the cells with DNP-conjugated bovine serum albumin (DNP-BSA). This cross-links the IgE antibodies on the cell surface, triggering the degranulation cascade.
-
Histamine Quantification: The reaction is stopped, and the supernatant is collected. The amount of histamine released into the supernatant is measured, typically using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of the test compound to that of the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of histamine release, is then determined.
RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)
The RBL-2H3 cell line is a widely used and accepted model for studying mast cell degranulation. The release of β-hexosaminidase, an enzyme stored in mast cell granules, serves as a reliable and easily measurable marker for degranulation.
-
Cell Culture and Seeding: RBL-2H3 cells are cultured in appropriate media and seeded into 96-well plates at a suitable density.
-
Sensitization: The cells are sensitized overnight with anti-DNP IgE.
-
Washing and Compound Incubation: The cells are washed to remove unbound IgE and then incubated with the test compounds at various concentrations for a specific duration (e.g., 1 hour) at 37°C.
-
Antigen Stimulation: The cells are stimulated with DNP-BSA to induce degranulation.
-
Measurement of β-Hexosaminidase Activity: An aliquot of the supernatant is transferred to a new plate and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The enzymatic reaction is stopped, and the absorbance is read using a microplate reader.
-
Calculation of Inhibition: The percentage of β-hexosaminidase release is calculated relative to a positive control (cells stimulated with antigen without any inhibitor) and a negative control (unstimulated cells). The inhibitory effect of the compound is then determined.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the putative signaling pathway involved in the antiallergic action of this compound.
Conclusion
This compound demonstrates promising antiallergic properties through the inhibition of mast cell degranulation. However, the current body of research lacks the quantitative data necessary for a robust comparison with established antiallergic compounds like Quercetin and Cromolyn Sodium in standardized cell lines. Future studies should focus on determining the IC50 values of this compound in RBL-2H3 cells and exploring its effects on other relevant cell types such as macrophages and keratinocytes. Elucidating its precise mechanism of action on intracellular signaling pathways will be crucial for its potential development as a therapeutic agent for allergic diseases.
References
- 1. Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cromoglycate on anaphylactic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodiocyanoside A: A Comparative Analysis of its Anti-Allergic Mechanism Against Common Flavonoids
A detailed examination of the molecular mechanisms of Rhodiocyanoside A in comparison to the broader anti-inflammatory and antioxidant activities of flavonoids such as quercetin, luteolin, and kaempferol.
Introduction
This compound, a cyanoglycoside found in plants of the Rhodiola genus, has demonstrated notable anti-allergic properties. Its primary mechanism of action identified to date is the inhibition of histamine release, a key process in the immediate hypersensitivity response. In contrast, flavonoids, a diverse group of polyphenolic compounds widely distributed in plants, exert a broader spectrum of biological activities, including well-documented anti-inflammatory and antioxidant effects. This guide provides a comparative analysis of the mechanism of action of this compound against three common flavonoids: quercetin, luteolin, and kaempferol, supported by available experimental data.
Comparative Mechanism of Action
The primary anti-allergic effect of this compound stems from its ability to stabilize mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. Flavonoids, on the other hand, exhibit a more multifaceted approach to mitigating inflammation and oxidative stress, targeting key signaling pathways and enzymes.
This compound:
The principal established mechanism of this compound is the inhibition of histamine release from mast cells. This action directly counteracts the immediate allergic response characterized by vasodilation, increased vascular permeability, and smooth muscle contraction. Studies have shown that this compound is effective in a passive cutaneous anaphylaxis (PCA) model in rats, confirming its in vivo anti-allergic activity.[1] While the precise molecular targets within the mast cell degranulation pathway have not been fully elucidated, this inhibitory action on a critical step of the allergic cascade underscores its potential as a targeted anti-allergic agent.
Flavonoids (Quercetin, Luteolin, and Kaempferol):
In addition to inhibiting histamine release, these flavonoids demonstrate a wider range of anti-inflammatory and antioxidant activities by modulating key signaling pathways and enzymes:
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Quercetin, luteolin, and kaempferol have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[2][3]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a significant role in inflammation. These flavonoids can modulate MAPK signaling, leading to a reduction in the production of inflammatory mediators.
-
Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Quercetin, luteolin, and kaempferol have been reported to inhibit COX-2 activity, contributing to their anti-inflammatory effects.
-
Antioxidant Activity: These flavonoids are potent antioxidants, capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. This antioxidant activity helps to mitigate oxidative stress, which is closely linked to inflammation.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the inhibitory activities of this compound and the selected flavonoids. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Compound | Assay | Target/Cell Line | IC50 / Effective Concentration | Reference |
| This compound | Histamine Release Inhibition | Rat Peritoneal Mast Cells | Data not available | [1] |
| Passive Cutaneous Anaphylaxis (PCA) | Rats | Inhibition observed | [1] | |
| Quercetin | Histamine Release Inhibition | Rat Peritoneal Mast Cells | ~10-30 µM | [4][5] |
| COX-2 Inhibition | - | Varies by assay | ||
| NF-κB Inhibition | Murine Intestinal Epithelial Cells | 40-44 µM (effective concentration) | [6] | |
| Luteolin | Histamine Release Inhibition | Rat Peritoneal Mast Cells | Potent inhibitor | [2][7] |
| COX-2 Inhibition | RAW 264.7 macrophages | Inhibition observed | [8] | |
| NF-κB Inhibition | HMC-1 cells | 50 µM (significant inhibition) | [9] | |
| Kaempferol | Histamine Release Inhibition | Rat Peritoneal Mast Cells | Biphasic effect (low dose potentiation, high dose inhibition) | [2] |
| COX-2 Inhibition | - | Data not available | ||
| NF-κB Inhibition | Jurkat cells | Inhibition observed | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by flavonoids and the primary mechanism of this compound.
Figure 1: Simplified signaling pathways targeted by flavonoids.
Figure 2: Mechanism of action of this compound.
Experimental Workflows
Figure 3: Experimental workflow for histamine release assay.
Figure 4: Experimental workflow for NF-κB luciferase reporter assay.
Detailed Experimental Protocols
Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol is adapted from studies investigating the effect of compounds on histamine release from isolated mast cells.
-
Isolation of Rat Peritoneal Mast Cells:
-
Euthanize male Wistar rats and inject 20 mL of ice-cold buffer (e.g., Tyrode's buffer) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with fresh buffer.
-
Purify mast cells using a density gradient centrifugation method (e.g., with Percoll).
-
-
Sensitization of Mast Cells:
-
Resuspend the purified mast cells in a buffer containing anti-dinitrophenyl (DNP) IgE antibody.
-
Incubate the cells for 1-2 hours at 37°C to allow for sensitization.
-
Wash the cells to remove unbound IgE.
-
-
Inhibition Assay:
-
Resuspend the sensitized mast cells in buffer.
-
Pre-incubate the cells with various concentrations of the test compound (this compound or flavonoid) or vehicle control for 15-30 minutes at 37°C.
-
Initiate histamine release by adding the antigen (DNP-human serum albumin, DNP-HSA).
-
Incubate for 30 minutes at 37°C.
-
-
Histamine Quantification:
-
Stop the reaction by placing the tubes on ice and centrifuge at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
Lyse the cell pellet with distilled water or a specific lysing agent to determine the total histamine content.
-
Measure the histamine concentration in the supernatant and the cell lysate using a fluorometric assay with o-phthalaldehyde (OPT) or an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of histamine release as: (Histamine in supernatant / Total histamine) x 100.
-
Calculate the percentage of inhibition as: [1 - (% Histamine release with compound / % Histamine release with vehicle)] x 100.
-
Determine the IC50 value from the dose-response curve.
-
NF-κB Luciferase Reporter Assay
This protocol describes a common method to assess the effect of compounds on NF-κB activation.
-
Cell Culture and Transfection:
-
Culture a suitable reporter cell line (e.g., HEK293T or a stable NF-κB reporter cell line) in appropriate media.
-
Seed the cells in a 96-well plate.
-
If using a transient transfection system, transfect the cells with a plasmid containing the NF-κB response element upstream of a luciferase reporter gene. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
After 24-48 hours of transfection, replace the medium.
-
Pre-treat the cells with various concentrations of the test compound (flavonoid) or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB inducer, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.
-
If a control plasmid was used, measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (or to total protein concentration).
-
Calculate the percentage of NF-κB inhibition as: [1 - (Normalized luciferase activity with compound / Normalized luciferase activity with inducer alone)] x 100.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound exhibits a targeted anti-allergic effect primarily through the inhibition of histamine release from mast cells. This makes it a promising candidate for the management of immediate hypersensitivity reactions. In contrast, flavonoids like quercetin, luteolin, and kaempferol possess a broader spectrum of anti-inflammatory and antioxidant activities. They not only inhibit histamine release but also modulate key signaling pathways such as NF-κB and MAPK, and inhibit pro-inflammatory enzymes like COX-2.
While quantitative data for a direct comparison of potency is not fully available, the mechanistic differences highlight distinct therapeutic potentials. This compound appears to be a more specific mast cell stabilizer, whereas the selected flavonoids offer a more comprehensive approach to managing inflammatory conditions by targeting multiple pathways. Further research is warranted to fully elucidate the molecular targets of this compound and to obtain more extensive quantitative data to allow for a more direct and comprehensive comparison with other bioactive compounds.
References
- 1. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces | MDPI [mdpi.com]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effect of Rhodiola quadrifida extracts on cellular immunity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arls.ro [arls.ro]
- 7. The inhibition of histamine release from rat peritoneal mast cells by non-steroid anti-inflammatory drugs and its reversal by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual effect of antihistamines on rat peritoneal mast cells: induction and inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
A Comparative Guide to Rhodiocyanoside A and Other Inhibitors of Histamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Rhodiocyanoside A's inhibitory effect on histamine release, contextualized with other known inhibitors. Due to the limited publicly available quantitative data for this compound, this document focuses on providing a framework for its evaluation, including detailed experimental protocols and a comparison with compounds for which efficacy data is available.
Introduction to this compound
Comparative Analysis of Histamine Release Inhibitors
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory activities of various other natural and synthetic compounds on histamine release from mast cells.
| Compound/Drug | Class | Cell Type | Inducer | IC50 / % Inhibition |
| Luteolin | Flavonoid | Rat Peritoneal Mast Cells | Compound 48/80 | High inhibitory effect |
| Amentoflavone | Biflavonoid | Rat Peritoneal Mast Cells | Compound 48/80 | High inhibitory effect |
| Curcumin | Polyphenol | Rat Peritoneal Mast Cells | Compound 48/80 | 58% inhibition at 25 µM, 80% inhibition at 50 µM |
| Verapamil | Calcium Channel Blocker | Rabbit Leukocytes | Allergic | 1.3 µM |
| Bepridil | Calcium Channel Blocker | Rabbit Leukocytes | Allergic | 2.3 µM |
| TMB-8 | Intracellular Ca2+ Antagonist | Rabbit Leukocytes | Allergic | 3.0 µM |
| Nifedipine | Calcium Channel Blocker | Rabbit Leukocytes | Allergic | 3.3 µM |
| Diltiazem | Calcium Channel Blocker | Rabbit Leukocytes | Allergic | 5.3 µM |
| ZIGPFM | Chymase Inhibitor | Human Colon Mast Cells | anti-IgE | ~37% inhibition |
| α1-antitrypsin | Chymase Inhibitor | Human Colon Mast Cells | anti-IgE | ~36.8% inhibition |
| Leupeptin | Tryptase Inhibitor | Human Colon Mast Cells | anti-IgE | ~48% inhibition |
| Lactoferrin | Tryptase Inhibitor | Human Colon Mast Cells | anti-IgE | ~40% inhibition |
Data sourced from multiple studies.[2][3][4][5]
Signaling Pathway of Mast Cell Degranulation
The release of histamine from mast cells is a critical event in the allergic response. It is triggered by the cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface by allergens. This initiates a complex signaling cascade.
References
- 1. Bioactive constituents of Chinese natural medicines. IV. Rhodiolae radix. (2).: On the histamine release inhibitors from the underground part of Rhodiola sacra (Prain ex Hamet) S. H. Fu (Crassulaceae): chemical structures of rhodiocyanoside D and sacranosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mast cell histamine release by flavonoids and biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibition of allergic histamine release by calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
comparative phytochemical analysis of different Rhodiola species for Rhodiocyanoside A
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comparative phytochemical analysis of different Rhodiola species with a specific focus on the cyanogenic glycoside, Rhodiocyanoside A. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the chemical diversity and therapeutic potential of the Rhodiola genus. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the analytical workflow.
Quantitative Analysis of this compound
While the presence of this compound has been reported in several Rhodiola species, quantitative data remains limited in publicly available literature. The most comprehensive quantitative data to date is for Rhodiola heterodonta. Qualitative mentions of this compound in Rhodiola semenovii and Rhodiola rosea exist, but specific concentrations are not well-documented in the readily accessible scientific literature.
| Rhodiola Species | Plant Part | Extraction Solvent | This compound Content | Reference |
| Rhodiola heterodonta | Rhizome | 80% Ethanol | 7.1 mg/g of dry extract | [1] |
| Rhodiola semenovii | Rhizome | Not specified | Presence detected | [2][3][4] |
| Rhodiola rosea | Rhizome | 85% Methanol | Presence detected | [5][6] |
Note: The quantitative data for R. heterodonta is derived from a specific study and may vary based on factors such as geographic origin, harvest time, and extraction methodology. The presence of this compound in R. semenovii and R. rosea has been confirmed through qualitative analyses, but further research is needed to establish definitive quantitative levels.
Experimental Protocols
The following sections detail the methodologies employed for the extraction and quantification of this compound in Rhodiola species, primarily based on the available literature for Rhodiola heterodonta.
Plant Material and Extraction
-
Plant Material: Freshly harvested rhizomes of the respective Rhodiola species are used. A voucher specimen should be deposited in a recognized herbarium for authentication.
-
Sample Preparation: The rhizomes are thoroughly washed, sliced, and either freeze-dried or air-dried. The dried material is then ground into a fine powder.
-
Extraction Solvent: An 80% aqueous ethanol (v/v) solution is a commonly used solvent for the extraction of cyanogenic glycosides and other phenylethanoids from Rhodiola species.
-
Extraction Procedure:
-
The powdered rhizome material is macerated with the 80% ethanol solvent at a specified solid-to-solvent ratio (e.g., 1:10 w/v).
-
The mixture is subjected to ultrasonication or reflux extraction for a defined period to enhance extraction efficiency.
-
The extract is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Phytochemical Analysis: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector is employed for the analysis.
-
Column: A C18 reversed-phase column is typically used for the separation of this compound and other related compounds.
-
Mobile Phase: A gradient elution system consisting of two solvents is commonly used:
-
Solvent A: Water, often with a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity. A typical gradient might start with a low percentage of Solvent B, which is then ramped up to a high percentage, followed by a re-equilibration phase at the initial conditions.
-
Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which is typically in the range of 220-280 nm.
-
Quantification: The concentration of this compound in the extracts is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve constructed using a certified reference standard of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative phytochemical analysis of Rhodiola species for this compound.
Caption: Experimental workflow for comparative analysis.
This guide highlights the current state of knowledge regarding the comparative phytochemical analysis of this compound in different Rhodiola species. It is evident that while a foundation for this research has been laid, further quantitative studies on a wider range of Rhodiola species are necessary to fully understand the distribution and potential significance of this compound within the genus. The provided protocols and workflow can serve as a valuable starting point for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accumulation of Secondary Metabolites of Rhodiola semenovii Boriss. In Situ in the Dynamics of Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodiola rosea: a review in the context of PPPM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodiola rosea Root and Rhizome Dry Extract | HMC [hmc.usp.org]
- 6. api.pageplace.de [api.pageplace.de]
Investigating Novel Therapeutics for Allergic Rhinitis: A Comparative Guide to Preclinical Animal Models and Standard Treatments
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of allergic rhinitis necessitates the exploration of novel therapeutic agents. While direct preclinical data on the efficacy of Rhodiocyanoside A in animal models of allergic rhinitis is not currently available in published literature, this guide provides a comprehensive framework for evaluating its potential. Here, we detail the established experimental models, benchmark the efficacy of standard-of-care treatments, and outline the key signaling pathways involved in the pathophysiology of allergic rhinitis. This information serves as a crucial resource for designing and interpreting future studies on new chemical entities like this compound.
Standard Animal Models of Allergic Rhinitis
The most common and well-established animal models for studying allergic rhinitis involve sensitization and subsequent challenge with an allergen, typically ovalbumin (OVA) or house dust mite (HDM) extract.[1][2][3] These models aim to replicate the key features of the human disease, including sneezing, nasal rubbing, and the underlying inflammatory responses.
Table 1: Comparison of Common Allergic Rhinitis Animal Models
| Feature | Ovalbumin (OVA)-Induced Model | House Dust Mite (HDM)-Induced Model |
| Allergen | Ovalbumin, a protein from chicken eggs.[2] | Dermatophagoides pteronyssinus or Dermatophagoides farinae extracts.[1][3] |
| Clinical Relevance | Well-established and highly reproducible for studying allergic airway inflammation, though OVA is not a common human allergen.[1] | Clinically relevant as HDM is a major trigger for human allergic diseases, including rhinitis and asthma.[1][3] |
| Mouse Strains | BALB/c mice are often preferred due to their Th2-biased immune response, leading to robust allergic reactions.[4][5] C57BL/6 mice can also be used.[4] | BALB/c mice are considered more suitable for allergic rhinitis models than C57BL/6 mice due to a stronger Th2 response.[1][6] |
| Typical Outcomes Measured | Nasal symptoms (sneezing, rubbing), serum IgE levels, eosinophil infiltration in nasal mucosa, Th2 cytokine levels (IL-4, IL-5, IL-13).[2][4][7] | Similar to OVA models, including nasal symptoms, IgE levels, eosinophil and mast cell infiltration, and Th2 cytokine expression.[1][8] |
Efficacy of Standard-of-Care Treatments in Animal Models
Current pharmacological treatments for allergic rhinitis primarily target the inflammatory cascade. These include antihistamines, corticosteroids, and leukotriene receptor antagonists.[9][10]
Table 2: Efficacy of Standard Treatments in Preclinical Allergic Rhinitis Models
| Treatment Class | Mechanism of Action | Efficacy in Animal Models |
| Antihistamines | Block H1 receptors, inhibiting the effects of histamine released from mast cells.[11] | Reduce early-phase symptoms like sneezing and nasal itching.[12] |
| Corticosteroids (e.g., Dexamethasone, Budesonide) | Exert broad anti-inflammatory effects by modifying gene transcription to reduce the synthesis of inflammatory mediators.[13][14] | Significantly reduce nasal symptoms, eosinophil and mast cell infiltration, and levels of pro-inflammatory cytokines (IL-4, IL-5, IL-13) and IgE.[4][15] |
| Leukotriene Receptor Antagonists (e.g., Montelukast) | Block the action of cysteinyl leukotrienes, which are potent mediators of allergic inflammation.[9][11] | Attenuate nasal symptoms and reduce eosinophil infiltration and mucus production.[7] |
| Mesenchymal Stem Cells (MSCs) | Attenuate Th2 immune responses, reduce IgE secretion, and decrease nasal infiltration of eosinophils.[16] | Show potential in reducing sneezing, nasal scratching, and levels of total and allergen-specific IgE.[16] |
Detailed Experimental Protocols
Reproducibility in preclinical research is paramount. Below are detailed protocols for inducing allergic rhinitis in mice, which can be adapted for testing new compounds.
Ovalbumin (OVA)-Induced Allergic Rhinitis Protocol
This protocol is based on established methods for inducing a robust allergic response.[2][17]
-
Sensitization:
-
BALB/c mice are sensitized by intraperitoneal (i.p.) injections of OVA.
-
On days 0, 7, and 14, mice receive an i.p. injection of 200 µL of a solution containing 50 µg of OVA and 2 mg of aluminum hydroxide (alum) as an adjuvant, dissolved in phosphate-buffered saline (PBS).[17]
-
Control group mice receive i.p. injections of PBS with alum only.
-
-
Challenge:
-
From day 21 to day 27, mice are challenged intranasally.
-
Under light anesthesia, 20 µL of a PBS solution containing 400 µg of OVA is administered into the nostrils daily.[17]
-
The control group receives an intranasal administration of PBS.
-
-
Treatment and Evaluation:
-
Test compounds (e.g., this compound) or standard treatments are typically administered before the daily allergen challenge.
-
Nasal symptoms (sneezing and rubbing) are counted for a defined period (e.g., 15-30 minutes) after the final challenge.
-
On day 28, mice are euthanized for sample collection, including blood for serum IgE analysis and nasal tissue for histology and cytokine analysis.
-
House Dust Mite (HDM)-Induced Allergic Rhinitis Protocol
This protocol uses a more clinically relevant allergen.[1]
-
Sensitization:
-
BALB/c mice are sensitized via i.p. injections of HDM extract.
-
On days 0, 7, and 14, mice are injected i.p. with 25 µg of Dermatophagoides farinae (Der f1) extract mixed with 1 mg of aluminum hydroxide gel.[1]
-
The control group is sensitized with PBS and alum.
-
-
Challenge:
-
Starting on day 21, mice are challenged intranasally for seven consecutive days.
-
Each day, mice receive an intranasal instillation of 20 µg of HDM extract dissolved in PBS.
-
-
Treatment and Evaluation:
-
Administration of test compounds and evaluation of symptoms and inflammatory markers are performed similarly to the OVA model.
-
Key Signaling Pathways in Allergic Rhinitis
The pathophysiology of allergic rhinitis involves a complex interplay of immune cells and inflammatory mediators, primarily driven by a T-helper 2 (Th2) cell response.[13][18]
Upon initial exposure to an allergen, dendritic cells present the antigen to naive T cells, leading to their differentiation into Th2 cells. These Th2 cells produce cytokines like IL-4 and IL-13, which stimulate B cells to produce allergen-specific IgE antibodies.[14] This IgE then binds to high-affinity receptors on the surface of mast cells and basophils, sensitizing the individual.[11]
Upon re-exposure, the allergen cross-links the IgE on mast cells, triggering their degranulation and the release of pre-formed mediators such as histamine and newly synthesized mediators like leukotrienes and prostaglandins.[11][18] This initiates the early-phase allergic response, characterized by sneezing, itching, and rhinorrhea.[13][18]
The late-phase response occurs hours later and is characterized by the infiltration of inflammatory cells, including eosinophils, into the nasal mucosa, driven by chemokines and cytokines released during the early phase.[14][18] This sustained inflammation leads to chronic symptoms like nasal congestion.
Caption: Signaling pathway of allergic rhinitis.
Experimental Workflow for Evaluating a Novel Compound
The following diagram illustrates a typical workflow for assessing the efficacy of a new therapeutic agent in an animal model of allergic rhinitis.
Caption: Workflow for preclinical drug evaluation.
References
- 1. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Induction of nasal polyps using house dust mite and Staphylococcal enterotoxin B in C57BL/6 mice | Allergologia et Immunopathologia [elsevier.es]
- 9. Allergic Rhinitis and Treatment Modalities: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Management of Allergic Rhinitis: A Consensus Statement from the Malaysian Society of Allergy and Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allergic Rhinitis (AR) Causes & Mechanisms | Haleon HealthPartner [haleonhealthpartner.com]
- 12. mdpi.com [mdpi.com]
- 13. Allergic Rhinitis: Pathophysiology and Treatment Focusing on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inotodiol suppresses allergic inflammation in allergic rhinitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of mesenchymal stem cell therapy in animal models of allergic rhinitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New insights into allergic rhinitis treatment: MSC nanovesicles targeting dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview on the pathomechanisms of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Rhodiocyanoside A with Other Rhodiola Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodiola rosea, a perennial flowering plant, has a long history of use in traditional medicine for its adaptogenic properties, including stress resistance, anti-fatigue, and neuroprotection. The therapeutic effects of Rhodiola are attributed to a complex mixture of bioactive compounds, primarily phenylpropanoids (rosavins), phenylethanoids (salidroside), and a variety of other constituents, including flavonoids and cyanogenic glycosides like Rhodiocyanoside A. While the individual activities of many of these compounds have been studied, the synergistic interactions between them are believed to be crucial for the plant's overall efficacy.
This guide provides a comparative analysis of the known biological activities of this compound and other major Rhodiola compounds. Crucially, current scientific literature lacks direct experimental evidence on the synergistic effects of this compound with other Rhodiola constituents. Therefore, this document will focus on:
-
The individual biological activities of this compound, salidroside, and rosavins.
-
Established synergistic effects among other well-studied Rhodiola compounds.
-
A detailed overview of the experimental protocols that can be employed to investigate the potential synergistic effects of this compound.
This approach aims to provide a foundational resource for researchers to design and execute studies to fill this critical knowledge gap.
Comparative Biological Activities of Key Rhodiola Compounds
The primary bioactive compounds in Rhodiola species, including Rhodiola rosea, Rhodiola quadrifida, and Rhodiola heterodonta, each exhibit a unique pharmacological profile. While synergy is presumed to be a key aspect of the plant's medicinal properties, understanding the individual contributions is the first step in dissecting these complex interactions.
| Compound | Chemical Class | Key Biological Activities |
| This compound | Cyanogenic Glycoside | Antiallergic (inhibits histamine release)[1] |
| Salidroside | Phenylethanoid | Neuroprotective, antioxidant, anti-inflammatory, anti-fatigue, adaptogenic[2][3] |
| Rosavins (Rosavin, Rosarin, Rosin) | Phenylpropanoids | Adaptogenic, anti-fatigue, neuroprotective, antioxidant[4][5] |
Established Synergistic Effects of Rhodiola Compounds
While data on this compound is sparse, studies on other Rhodiola compounds have demonstrated clear synergistic interactions. These findings underscore the importance of studying the effects of compound combinations rather than isolated molecules.
One study found that a fixed combination of rhodioloside (salidroside), rosavin, rosarin, and rosin exhibited greater antidepressant-like activity in a behavioral despair assay in rats than any of the individual components administered alone, indicating a synergistic effect[6]. This suggests that the combined action of these compounds is more potent than the sum of their individual effects.
The adaptogenic and antioxidant properties of Rhodiola rosea extracts are often attributed to the synergistic blend of its numerous constituents[4]. The complex interplay between these molecules is thought to be responsible for the broad spectrum of therapeutic benefits associated with the plant.
Experimental Protocols for Investigating Synergy
To investigate the potential synergistic effects of this compound with other Rhodiola compounds, a systematic approach employing established methodologies is required. The following protocols provide a framework for such studies.
In Vitro Antioxidant Activity Assessment
This experiment aims to determine if the combination of this compound with other compounds results in a greater antioxidant effect than the individual compounds.
Methodology:
-
Cell Culture: Human cell lines, such as SH-SY5Y (neuroblastoma) or primary neurons, can be used. Cells are cultured under standard conditions.
-
Induction of Oxidative Stress: Oxidative stress can be induced by treating the cells with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Cells are pre-treated with this compound, another Rhodiola compound (e.g., salidroside or rosavin), or a combination of both at various concentrations for a specified period before the addition of the oxidative stressor.
-
Assessment of Cell Viability: Cell viability can be measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Analysis of Synergy: The Combination Index (CI) method of Chou and Talalay can be used to quantitatively determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Isobolographic analysis is another graphical method to assess synergy.
Neuroprotection Assay
This protocol is designed to evaluate the potential synergistic neuroprotective effects of this compound and other Rhodiola compounds against neurotoxicity.
Methodology:
-
Cell Culture: Differentiated neuronal cell lines (e.g., PC12) or primary cortical neurons are suitable models.
-
Induction of Neurotoxicity: Neurotoxicity can be induced using glutamate, beta-amyloid peptides, or other relevant neurotoxins.
-
Treatment: Cells are treated with individual compounds and their combinations at varying dose ratios.
-
Assessment of Neuronal Viability: Lactate dehydrogenase (LDH) assay, which measures membrane integrity, or TUNEL staining for apoptosis can be performed.
-
Western Blot Analysis: To investigate the underlying mechanisms, the expression levels of key proteins in signaling pathways associated with neuroprotection and apoptosis (e.g., Nrf2, HO-1, NF-κB, PI3K/Akt, Bcl-2 family proteins) can be analyzed.
-
Synergy Analysis: The CI method and isobologram analysis would be applied to the viability data to determine the nature of the interaction.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by Rhodiola compounds is crucial for designing and interpreting synergy studies. The following diagrams illustrate a hypothetical experimental workflow and a key signaling pathway relevant to the neuroprotective and antioxidant effects of Rhodiola.
Experimental workflow for assessing synergy.
Nrf2 signaling pathway in antioxidant response.
Conclusion and Future Directions
The exploration of synergistic interactions among the bioactive compounds of Rhodiola species is a promising avenue for the development of novel therapeutics. While this compound has demonstrated individual biological activity, its potential to act in synergy with other well-characterized Rhodiola compounds like salidroside and rosavins remains an uninvestigated and highly intriguing area of research.
The experimental frameworks outlined in this guide provide a clear path forward for researchers to systematically evaluate these potential synergies. By employing rigorous methodologies such as the Combination Index and isobologram analysis, it will be possible to quantify the nature of these interactions and elucidate the underlying molecular mechanisms. Such studies are essential for unlocking the full therapeutic potential of Rhodiola and for the development of more effective, evidence-based phytopharmaceuticals. Future research should prioritize in vitro and subsequent in vivo studies to explore the synergistic antioxidant, neuroprotective, and anti-inflammatory effects of this compound in combination with other major Rhodiola constituents.
References
- 1. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodiola rosea L.: an herb with anti-stress, anti-aging, and immunostimulating properties for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled Cultivation Confers Rhodiola rosea Synergistic Activity on Muscle Cell Homeostasis, Metabolism and Antioxidant Defense in Primary Human Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Rhodiocyanoside A: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Rhodiocyanoside A, a cyanogenic glycoside. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given that this compound can release toxic hydrogen cyanide, all handling and disposal steps must be conducted with the utmost care in a controlled laboratory environment.
I. Immediate Safety Precautions and Required Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate PPE. All operations should be performed within a certified chemical fume hood.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile gloves (double-gloving recommended) |
| Eye Protection | Chemical splash goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Footwear | Closed-toe shoes |
II. Step-by-Step Disposal Protocol for this compound Waste
This protocol covers both liquid and solid waste containing this compound. It is imperative to never mix cyanide-containing waste with acidic materials, as this will generate highly toxic hydrogen cyanide gas.[1][2]
A. Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and leak-proof containers for liquid and solid this compound waste.[1]
-
Labeling : Label containers as "HAZARDOUS WASTE – Cyanide" and include the date of generation. Add a warning: "Do Not Mix with Acids."[1][2]
-
Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids.[2]
B. In-Lab Neutralization of Aqueous this compound Waste
For small quantities of aqueous waste, chemical neutralization can be performed to convert the toxic cyanide into less harmful cyanate. This procedure must be carried out in a chemical fume hood.
-
pH Adjustment : Ensure the aqueous waste solution is alkaline by adjusting the pH to 10 or higher using a suitable base, such as sodium hydroxide. This prevents the formation of hydrogen cyanide gas.[2][3]
-
Oxidation : Slowly add a freshly prepared 10% bleach solution (sodium hypochlorite) to the alkaline cyanide waste while stirring. Use a significant excess of the bleach solution.[1]
-
Reaction Time : Allow the mixture to react for at least 24 hours to ensure complete oxidation of the cyanide.
-
Final Disposal : After confirming the absence of cyanide (using appropriate test strips or analytical methods), the treated solution can be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[1]
C. Disposal of Solid Waste and Contaminated Materials
-
Collection : Place all materials contaminated with this compound, such as pipette tips, gloves, and paper towels, into the designated solid hazardous waste container.[1]
-
No In-Lab Treatment : Do not attempt to treat solid waste in the lab.
-
Arrangement for Pickup : Once the container is full, arrange for its disposal through your institution's EHS office.
III. Spill and Decontamination Procedures
In the event of a spill, immediate and proper decontamination is crucial.
A. Spill Response
-
Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert others. For large spills outside a fume hood, contact your institution's EHS or emergency response team.[2][3]
-
Containment : For small spills within a fume hood, contain the spill using an appropriate absorbent material.[3]
B. Decontamination Protocol
-
Surface Cleaning : First, clean the contaminated surface with a pH 10 buffer solution.[1]
-
Bleach Treatment : Follow this with a cleaning using a freshly prepared 10% bleach solution.[1]
-
Final Rinse : Thoroughly rinse the area with water.
-
Waste Disposal : Collect all cleaning materials and dispose of them as solid cyanide hazardous waste.[1]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Rhodiocyanoside A
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Rhodiocyanoside A. As a cyanogenic glycoside, this compound presents a significant health risk due to the potential release of highly toxic hydrogen cyanide (HCN). Adherence to the following protocols is essential to ensure a safe laboratory environment.
Hazard Assessment and Quantitative Data
| Parameter | Data | Source |
| Chemical Class | Cyanogenic Glycoside | General Knowledge |
| Primary Hazard | Release of Hydrogen Cyanide (HCN) | General Knowledge |
| Acute Toxicity (HCN) | Lethal dose is approximately 1 mg/kg of body weight. | [1] |
| Exposure Limits (HCN) | Specific limits for this compound are not established. Follow guidelines for HCN. | General Knowledge |
| Symptoms of Exposure | Headache, dizziness, nausea, difficulty breathing, convulsions, loss of consciousness, death.[2] | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent any contact with the compound.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any signs of damage before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. | The lab coat should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used when handling the solid compound or if there is a risk of aerosol generation. | All work with solid this compound should be performed in a certified chemical fume hood. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure risk.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name and hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area, away from acids, oxidizing agents, and food products.[3] The storage area should be clearly marked with a "Cyanide Hazard" sign.
Experimental Workflow
-
Preparation: Before starting any experiment, ensure that all necessary PPE is worn correctly and that the chemical fume hood is functioning properly.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood to prevent inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Experimental Procedures: Perform all experimental manipulations within the chemical fume hood.
-
Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a freshly prepared 10% bleach solution followed by a water rinse.[4]
Disposal Plan
All waste containing this compound or cyanide must be treated as hazardous waste.
-
Segregation: Keep all this compound waste separate from other laboratory waste streams.
-
Containers: Use dedicated, clearly labeled, and leak-proof containers for solid and liquid waste.[4]
-
Labeling: Label waste containers with "Hazardous Waste," "Cyanide," and the full chemical name.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5] Do not dispose of cyanide waste down the drain.[6]
Emergency Procedures
Immediate and decisive action is required in the event of an emergency.
Spill Response
-
Small Spill (in a fume hood):
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Decontaminate the area with a 10% bleach solution.
-
Collect all contaminated materials in a sealed bag and dispose of as hazardous waste.[4]
-
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up the spill yourself.[7]
-
First Aid for Exposure
-
General:
-
Move the affected person to a safe area with fresh air.
-
Call for immediate medical assistance. Inform them of a potential cyanide exposure.[4]
-
-
Inhalation:
-
Remove the person from the contaminated area to fresh air.
-
If breathing has stopped, perform artificial respiration using a bag-valve-mask; do not perform mouth-to-mouth resuscitation.[8]
-
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]
-
-
Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
-
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. mpi.govt.nz [mpi.govt.nz]
- 2. monash.edu [monash.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. quora.com [quora.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. npis.org [npis.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
